Methyl 3-formyl-4-methoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQXOXZCWHKHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299253 | |
| Record name | Methyl 3-formyl-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-55-8 | |
| Record name | Methyl 3-formyl-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-formyl-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-formyl-4-methoxybenzoate, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines a putative synthetic approach, and discusses its potential, though currently unelucidated, role in drug development.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 145742-55-8 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | Off-white to white solid | |
| Melting Point | 100 to 104 °C | |
| Boiling Point (Predicted) | 332.3±27.0 °C at 760 Torr | |
| Density (Predicted) | 1.191±0.06 g/cm³ at 20 °C, 760 Torr | |
| SMILES | COC1=C(C=O)C=C(C=C1)C(=O)OC | |
| InChI | InChI=1S/C10H10O4/c1-13-9-6-7(5-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 |
Synthesis and Experimental Protocols
2.1. Putative Synthetic Workflow: Ortho-Formylation
The following diagram illustrates a generalized workflow for the synthesis of this compound from a plausible starting material, methyl 4-methoxybenzoate, via an ortho-formylation reaction.
2.2. General Experimental Considerations for Formylation Reactions
-
Vilsmeier-Haack Reaction: This reaction typically employs a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent on electron-rich aromatic substrates.
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to introduce a formyl group ortho to the hydroxyl group. While the starting material for this compound is not a phenol, related phenolic compounds can be formylated and subsequently methylated.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound is not widely published. Researchers are advised to perform their own analytical characterization upon synthesis.
Biological Activity and Drug Development Applications
Currently, there is a lack of published data on the specific biological activity, mechanism of action, or direct applications of this compound in drug development.
However, a structurally related compound, Methyl 3-hydroxy-4-methoxybenzoate , has been utilized as a starting material in a now-retracted synthetic route for the anticancer drug Gefitinib .[2] Gefitinib is a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). The synthesis involves the alkylation of the hydroxyl group of Methyl 3-hydroxy-4-methoxybenzoate, followed by a series of transformations to construct the quinazoline core of Gefitinib.[2]
This indirect connection suggests that derivatives of this compound could potentially serve as scaffolds or intermediates in the synthesis of pharmacologically active molecules. The presence of three modifiable functional groups (formyl, methoxy, and methyl ester) makes it a versatile building block for creating libraries of compounds for screening in drug discovery programs.
4.1. Potential Synthetic Utility in Drug Development
The diagram below illustrates the potential role of a related compound as a starting material in a multi-step synthesis of a complex drug molecule, highlighting the importance of such building blocks in pharmaceutical research.
Signaling Pathways
There is no available scientific literature that describes a direct role for this compound in any biological signaling pathway. Consequently, a diagram of a signaling pathway involving this specific compound cannot be generated at this time.
Conclusion
This compound is a chemical entity with established physical and chemical properties. While detailed, peer-reviewed synthesis protocols and biological activity data are currently lacking, its structural features suggest its potential as a versatile intermediate in organic synthesis. Its relationship to starting materials for complex pharmaceuticals like Gefitinib underscores the potential value of this and related compounds in drug discovery and development. Further research is warranted to elucidate its reactivity, synthetic utility, and potential pharmacological activities.
References
An In-depth Technical Guide to Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of methyl 3-formyl-4-methoxybenzoate. The information is intended to support research and development activities in medicinal chemistry and related fields.
Chemical Structure and Identification
This compound is an aromatic organic compound characterized by a benzene ring substituted with a methyl ester, a formyl (aldehyde), and a methoxy group.
Molecular Structure:
Chemical Structure of this compound
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 145742-55-8 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C=O |
| InChI Key | UBHWBFCQJCEFSA-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | Vendor Data |
| Appearance | Off-white to white solid | Vendor Data |
| Melting Point | 100 - 104 °C | |
| Boiling Point (Predicted) | 332.3 ± 27.0 °C at 760 Torr | Vendor Data |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ at 20 °C | |
| Solubility | Data not available | - |
Synthesis
Plausible Synthetic Pathways to this compound
Proposed Experimental Protocol (Duff Reaction)
The Duff reaction is a viable method for the ortho-formylation of phenols and other electron-rich aromatic compounds, such as methyl 4-methoxybenzoate.[1][2][3][4][5]
Materials:
-
Methyl 4-methoxybenzoate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
A suitable solvent (e.g., acetic acid)
-
Hydrochloric acid (for hydrolysis)
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methoxybenzoate and hexamethylenetetramine in the chosen solvent.
-
Addition of Acid: Slowly add the acid catalyst to the reaction mixture while stirring.
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of hydrochloric acid and continue to stir to hydrolyze the intermediate imine.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data (Predicted)
Due to the lack of experimentally determined spectra in the public domain, the following are predicted spectroscopic characteristics based on the structure of this compound and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). Expect a doublet for the proton ortho to the ester, a doublet for the proton ortho to the formyl group, and a singlet or narrow doublet for the proton between the formyl and methoxy groups. - Aldehyde proton: A singlet around δ 9.8-10.5 ppm. - Methoxy protons: Two singlets, one for the ester methyl group (around δ 3.9 ppm) and one for the ether methoxy group (around δ 3.9-4.0 ppm). |
| ¹³C NMR | - Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl (around δ 165-170 ppm) and one for the aldehyde carbonyl (around δ 190-195 ppm). - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing more downfield. - Methoxy carbons: Two signals around δ 50-60 ppm. |
| IR Spectroscopy | - C=O stretching (ester): Strong absorption band around 1720-1730 cm⁻¹. - C=O stretching (aldehyde): Strong absorption band around 1690-1715 cm⁻¹. - C-H stretching (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. - C-O stretching (ether and ester): Strong bands in the 1000-1300 cm⁻¹ region. - Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region. |
Applications in Drug Development
While there are no specific drugs that directly incorporate the this compound moiety, substituted benzaldehydes are a crucial class of intermediates in medicinal chemistry.[6][7] The presence of multiple functional groups—aldehyde, ester, and methoxy—on the aromatic ring makes this compound a versatile scaffold for the synthesis of more complex molecules with potential biological activity.
Potential Synthetic Utility in Drug Discovery
The aldehyde functional group can be readily transformed into other functionalities, such as amines via reductive amination or alkenes via the Wittig reaction. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).
The methoxy and formyl substitution pattern is found in various natural products and synthetic compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.
Safety Information
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a synthetically useful building block with potential applications in drug discovery and development. While detailed experimental data for this specific compound is limited, its properties and reactivity can be inferred from related structures. The synthetic routes and potential applications outlined in this guide provide a foundation for further research and utilization of this versatile molecule.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]
- 7. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to Methyl 3-formyl-4-methoxybenzoate
CAS Number: 145742-55-8
This technical guide provides a comprehensive overview of Methyl 3-formyl-4-methoxybenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role as a precursor in the synthesis of more complex molecules.
Chemical Properties and Identifiers
This compound is an aromatic compound containing both an aldehyde and a methyl ester functional group. These functionalities make it a versatile building block in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 145742-55-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Formyl-4-methoxybenzoic acid methyl ester | [3] |
| Appearance | Off-white to white solid | [4] |
| Melting Point | 100 - 104 °C | [1][4] |
| Boiling Point | 332.3 ± 27.0 °C (Predicted at 760 Torr) | [3][4] |
| Density | 1.191 ± 0.06 g/cm³ (Predicted at 20 °C) | [3][4] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C=O | [3] |
| InChI | InChI=1S/C10H10O4/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-6H,1-2H3 | [3][5] |
| InChIKey | NTQXOXZCWHKHOA-UHFFFAOYSA-N | [3] |
Experimental Protocols for Synthesis
Two primary synthetic routes for this compound have been identified in the literature. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Method 1: Methylation of Methyl 3-formyl-4-hydroxybenzoate
This method involves the methylation of the phenolic hydroxyl group of Methyl 3-formyl-4-hydroxybenzoate.
Experimental Protocol:
-
Materials:
-
Methyl 3-formyl-4-hydroxybenzoate (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Dimethyl Sulfate ((CH₃)₂SO₄) (15 equivalents)
-
Appropriate solvent (e.g., Acetone or DMF)
-
-
Procedure:
-
To a solution of Methyl 3-formyl-4-hydroxybenzoate in the chosen solvent, add anhydrous potassium carbonate.
-
Add dimethyl sulfate to the mixture.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves filtering off the inorganic salts and removing the solvent under reduced pressure.
-
The crude product is then purified, commonly by flash column chromatography on silica gel.
-
Method 2: Formylation of Methyl 4-methoxybenzoate
This route introduces a formyl group onto the aromatic ring of Methyl 4-methoxybenzoate.
Experimental Protocol:
-
Materials:
-
Methyl 4-methoxybenzoate
-
A suitable formylating agent and Lewis acid catalyst system.
-
-
Procedure:
-
Dissolve Methyl 4-methoxybenzoate in a suitable dry solvent and cool the solution to -78 °C.
-
Introduce the formylating agent and catalyst.
-
The reaction is typically held at a low temperature for a short period (e.g., 10 minutes) before being allowed to warm to 0 °C for another period (e.g., 20 minutes).
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The final product is purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc mixture as eluent). A 66% yield has been reported for this method.
-
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its bifunctional nature allows for sequential or orthogonal reactions of the aldehyde and ester groups. For instance, it has been used as a building block in the synthesis of novel antiproliferation compounds.
Mandatory Visualizations
Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes to obtain this compound.
Caption: Synthetic routes to this compound.
Logical Workflow: Synthesis and Application
The diagram below outlines a general workflow from the synthesis of this compound to its application as a synthetic intermediate.
Caption: General workflow for synthesis and utilization.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. CAS 145742-55-8 | 2623-1-74 | MDL MFCD09832059 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. guidechem.com [guidechem.com]
- 4. alukah.net [alukah.net]
- 5. 145742-55-8|甲基3-甲酰基-4-甲氧基苯酸盐|3-Formyl-4-Methoxy-BenzoicAcidMethylEster|MFCD09832059-范德生物科技公司 [bio-fount.com]
Methyl 3-formyl-4-methoxybenzoate molecular weight
An In-depth Technical Guide to the Molecular Weight of Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of this compound, a crucial parameter for professionals in research, chemical synthesis, and pharmaceutical development. Accurate molecular weight determination is fundamental for stoichiometric calculations, analytical characterization, and ensuring the purity and identity of the compound.
Molecular Formula and Structure
The chemical name this compound indicates a methyl ester of a benzoic acid derivative with a formyl group at the 3-position and a methoxy group at the 4-position of the benzene ring. Based on this nomenclature, the molecular formula is determined to be C₁₀H₁₀O₄ .[1] This formula is derived from the constituent parts of the molecule: a benzene ring (C₆H₃), a methyl ester group (COOCH₃), a formyl group (CHO), and a methoxy group (OCH₃). The molecular weight for this compound is 194.18 g/mol .[1][2][3]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).
The standard atomic weights used for this calculation are:
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)
(10 × 12.011) + (10 × 1.008) + (4 × 15.999) = 120.11 + 10.08 + 63.996 = 194.186 amu
This value is commonly expressed in grams per mole ( g/mol ) for macroscopic calculations.
Data Presentation: Atomic Composition and Molecular Weight
The following table summarizes the quantitative data for the atomic composition and the calculation of the molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 24 | 194.186 |
Experimental Protocols
The determination of the molecular weight of a pure compound like this compound is typically not performed experimentally in routine laboratory work, as it is a calculated value based on the established molecular formula and standard atomic weights. However, for the structural elucidation and confirmation of the molecular formula, which then allows for the accurate calculation of the molecular weight, several key analytical techniques are employed:
-
Mass Spectrometry (MS): This is a primary technique for determining the mass-to-charge ratio of a molecule, which directly provides its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of its precise structure. This structural information confirms the number of each type of atom present.
-
Elemental Analysis: This technique experimentally determines the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. The results are then used to derive the empirical formula, which can be compared with the proposed molecular formula.
A detailed experimental protocol for these techniques would be specific to the instrumentation used. However, a general workflow for compound characterization is presented in the diagram below.
Visualization of the Molecular Weight Calculation Workflow
The following diagram illustrates the logical workflow for determining the molecular weight of this compound, starting from its chemical name and leading to the final calculated value.
Caption: Workflow for calculating the molecular weight.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Buy Online CAS Number 74733-24-7 - TRC - Methyl 4-Formyl-3-methoxybenzoate | LGC Standards [lgcstandards.com]
- 3. achmem.com [achmem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. princeton.edu [princeton.edu]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Methyl 3-formyl-4-methoxybenzoate
This technical guide provides a comprehensive overview of a viable synthetic pathway for methyl 3-formyl-4-methoxybenzoate, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process commencing with the ortho-formylation of a readily available starting material, followed by methylation.
Synthesis Overview
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the selective ortho-formylation of methyl 4-hydroxybenzoate to yield methyl 3-formyl-4-hydroxybenzoate. This intermediate is then methylated to afford the final product.
An In-depth Technical Guide to the Core Chemical Characteristics of Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical characteristics of Methyl 3-formyl-4-methoxybenzoate, a significant organic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's physical and chemical properties, outlines a plausible synthetic route with experimental protocols, and includes necessary safety and handling information. All quantitative data is presented in structured tables for ease of comparison, and logical workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a polysubstituted aromatic compound containing a methyl ester, a formyl (aldehyde), and a methoxy group attached to a benzene ring. These functional groups make it a versatile building block in organic synthesis.
General Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 145742-55-8[1][2][3][4] |
| Molecular Formula | C₁₀H₁₀O₄[2][3] |
| Molecular Weight | 194.18 g/mol [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C=O[3] |
| InChI | InChI=1S/C10H10O4/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-6H,1-2H3[3] |
| InChIKey | NTQXOXZCWHKHOA-UHFFFAOYSA-N |
Physical Properties
The experimental data for the physical properties of this compound is limited. The data presented below is a combination of available experimental data and predicted values from computational models.
| Property | Value | Source |
| Physical State | Off-white to white solid | [2] |
| Melting Point | 100 to 104 °C | [1][2] |
| Boiling Point | 332.3 ± 27.0 °C (Predicted) | [2][3] |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | No data available |
Spectroscopic Data (Predicted)
To date, publicly accessible experimental spectroscopic data for this compound is limited. The following tables provide predicted spectroscopic characteristics based on the compound's structure and known data for similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.2 | s | 1H | Aldehydic proton (-CHO) |
| ~7.8 | d | 1H | Aromatic proton (ortho to -CHO) |
| ~7.6 | dd | 1H | Aromatic proton (ortho to -COOCH₃) |
| ~7.0 | d | 1H | Aromatic proton (ortho to -OCH₃) |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~3.9 | s | 3H | Methyl ester protons (-COOCH₃) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~191 | Aldehydic carbon (-CHO) |
| ~166 | Ester carbonyl carbon (-COOCH₃) |
| ~160 | Aromatic carbon attached to -OCH₃ |
| ~135 | Aromatic carbon |
| ~130 | Aromatic carbon |
| ~128 | Aromatic carbon attached to -CHO |
| ~125 | Aromatic carbon attached to -COOCH₃ |
| ~111 | Aromatic carbon |
| ~56 | Methoxy carbon (-OCH₃) |
| ~52 | Methyl ester carbon (-COOCH₃) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H stretch (alkane) |
| ~2850-2750 | C-H stretch (aldehyde) |
| ~1720 | C=O stretch (ester) |
| ~1690 | C=O stretch (aldehyde) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester, ether) |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Formylation of Methyl 4-methoxybenzoate
A common method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.
Reaction Scheme:
Methyl 4-methoxybenzoate + POCl₃/DMF → this compound
Experimental Protocol (Proposed):
Materials:
-
Methyl 4-methoxybenzoate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve Methyl 4-methoxybenzoate in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on data for structurally similar compounds and general laboratory safety practices.
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.
Mandatory Visualizations
Molecular Structure and Functional Groups
Caption: Molecular structure of this compound with key functional groups.
Proposed Synthetic Workflow
References
Navigating the Spectroscopic Landscape of Methyl 3-formyl-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 3-formyl-4-methoxybenzoate, a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document also presents data for its close structural isomer, Methyl 4-formyl-3-methoxybenzoate, to serve as a valuable comparative reference.
Compound Identification: this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 145742-55-8 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)C=O |
Note: Extensive searches for detailed experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound have not yielded publicly available spectra. Therefore, the following sections will focus on the available data for its isomer, Methyl 4-formyl-3-methoxybenzoate, to provide researchers with relevant spectroscopic insights.
Spectroscopic Data for the Isomer: Methyl 4-formyl-3-methoxybenzoate
The following tables summarize the known spectroscopic data for Methyl 4-formyl-3-methoxybenzoate (CAS Number: 74733-24-7).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in a structured format in the search results. |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a structured format in the search results. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak data not available in the search results. Expected absorptions would include C=O (ester and aldehyde), C-O, and aromatic C-H stretches. |
Mass Spectrometry (MS)
| m/z | Interpretation |
| Specific fragmentation data not available in the search results. The molecular ion peak [M]⁺ would be expected at approximately 194.0579. |
Representative Experimental Protocols
While a specific synthesis protocol for this compound was not found, the following general method for the preparation of a related substituted methyl benzoate provides a relevant experimental framework. This protocol is based on the synthesis of other methoxy-substituted methyl benzoates.
Synthesis of a Substituted Methyl Methoxybenzoate
Objective: To synthesize a methyl methoxybenzoate derivative via methylation of the corresponding hydroxybenzoic acid.
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
3-Methoxy-4-methylbenzoic acid
-
Potassium hydroxide (KOH)
-
Dimethyl sulphate ((CH₃)₂SO₄)
-
Water
Procedure:
-
A mixture of 3-hydroxy-4-methylbenzoic acid (55.8 g, 0.37 mol) and 3-methoxy-4-methylbenzoic acid (13.5 g, 0.08 mol) is dissolved in 300 ml of water containing potassium hydroxide (55.8 g, 1.0 mol).
-
Dimethyl sulphate (147 g, 1.16 mol) is added dropwise to the solution at 40°C over approximately 3 hours. The pH is maintained at 10.8-11 by the addition of KOH as needed.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The resulting ester is then separated, washed with water, and dried under vacuum.
Note: This protocol is for a related compound and would require adaptation and optimization for the synthesis of this compound, likely starting from 3-formyl-4-hydroxybenzoic acid.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of methyl 3-formyl-4-methoxybenzoate. This document details the structural elucidation of the compound through NMR spectroscopy, presenting quantitative data in a structured format, outlining detailed experimental protocols for synthesis and spectral acquisition, and visualizing the molecular structure and proton relationships.
Molecular Structure
This compound is an organic compound with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . Its structure consists of a benzene ring substituted with a methyl ester group, a formyl (aldehyde) group, and a methoxy group.
Caption: Molecular structure of this compound.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.49 | s | - | 1H | -CHO |
| 8.39 | d | 2.2 | 1H | Ar-H |
| 8.16 | dd | 8.8, 2.2 | 1H | Ar-H |
| 7.07 | d | 8.8 | 1H | Ar-H |
| 3.99 | s | - | 3H | -OCH₃ (methoxy) |
| 3.92 | s | - | 3H | -OCH₃ (ester) |
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 189.1 | -CHO |
| 165.9 | -C=O (ester) |
| 164.2 | Ar-C (C-OCH₃) |
| 135.0 | Ar-CH |
| 131.6 | Ar-CH |
| 128.2 | Ar-C (C-CHO) |
| 124.6 | Ar-C (C-COOCH₃) |
| 111.9 | Ar-CH |
| 56.4 | -OCH₃ (methoxy) |
| 52.4 | -OCH₃ (ester) |
Experimental Protocols
Synthesis of this compound
A solution of methyl 3-bromo-4-methoxybenzoate (1.0 g, 4.08 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.6 M in hexanes, 2.8 mL, 4.49 mmol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes. Anhydrous N,N-dimethylformamide (DMF) (0.63 mL, 8.16 mmol) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Caption: Synthesis workflow for this compound.
NMR Sample Preparation and Data Acquisition
Approximately 10-20 mg of the purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and 16 to 32 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, and several hundred to a few thousand scans are accumulated with a relaxation delay of 2 seconds. All spectra are processed with standard Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Visualization of Proton Relationships
The following diagram illustrates the through-bond coupling relationships (J-coupling) between the aromatic protons of this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology, particularly for the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] This document provides a detailed application note and protocol for a reported synthesis of gefitinib commencing from the readily available starting material, methyl 3-hydroxy-4-methoxybenzoate. The described synthetic route involves a seven-step process encompassing alkylation, nitration, reduction, cyclization, chlorination, and two subsequent amination reactions.[5][6][7] This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow and the targeted biological pathway.
Note: The primary synthetic route detailed in this document is based on a paper by Ming, et al. (2007) that has since been retracted.[5][6][7] While the chemical transformations described are chemically plausible and instructive, users should be aware of the retraction status of the source publication.
Synthetic Pathway Overview
The synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate proceeds through the following key intermediate stages:
-
O-Alkylation: Introduction of a 3-chloropropoxy side chain.
-
Nitration: Addition of a nitro group to the benzene ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
Cyclization: Formation of the quinazolinone ring system.
-
Chlorination: Conversion of the hydroxyl group on the quinazolinone to a chlorine atom.
-
First Amination (SNAr): Coupling with 3-chloro-4-fluoroaniline.
-
Second Amination: Introduction of the morpholine moiety.
This synthetic strategy offers a total yield of approximately 37.4%.[5][6][7]
Quantitative Data Summary
The following table summarizes the reported yields for each step of the gefitinib synthesis.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | O-Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7 |
| 2 | Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate | - |
| 3 | Reduction | Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 77.0 |
| 4 | Cyclization | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one | - |
| 5 | Chlorination | 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | - |
| 6 | First Amination | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | - |
| 7 | Second Amination | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | Gefitinib | - |
| Overall Yield | 37.4 |
Note: Individual yields for steps 2, 4, 5, 6, and 7 were not explicitly provided in the primary source, but the overall yield was reported as 37.4%.[5][6][7]
Experimental Protocols
Step 1: O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
-
Reaction: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[7][8]
-
Procedure:
-
A mixture of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in 500 mL of DMF is heated at 70°C for 4 hours.[7]
-
After cooling to room temperature, the reaction mixture is poured into 3 L of ice-water with constant stirring.
-
The resulting solid is collected by filtration and washed with cold water to afford methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[7]
-
Step 2: Nitration
-
Reaction: Nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate with nitric acid in acetic acid.[7][8]
-
Procedure:
-
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate is dissolved in acetic acid.
-
The solution is cooled, and nitric acid is added dropwise while maintaining a low temperature.
-
The reaction is stirred until completion, and the product, methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate, is isolated.
-
Step 3: Reduction of the Nitro Group
-
Reaction: The nitro group of methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate is reduced to an amine using powdered iron in acetic acid.[7][8][9]
-
Procedure:
-
Powdered iron (0.89 mol) is added to 500 mL of acetic acid, and the suspension is stirred at 50°C under a nitrogen atmosphere for 15 minutes.[9]
-
A solution of methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate (0.30 mol) in 300 mL of methanol is added dropwise.[9]
-
The mixture is stirred at 50-60°C for 30 minutes.[9]
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The residue is poured into water and extracted with ethyl acetate to yield methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.[9]
-
Step 4: Cyclization to form the Quinazolinone Core
-
Reaction: The amino-benzoate intermediate is cyclized with formamidine acetate to form the quinazolinone ring.[7][8]
-
Procedure:
-
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is heated with formamidine acetate in a suitable solvent such as ethanol.
-
The reaction mixture is refluxed until the cyclization is complete.
-
The product, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, is isolated upon cooling and filtration.
-
Step 5: Chlorination of the Quinazolinone
-
Reaction: The hydroxyl group of the quinazolinone is converted to a chlorine atom using a chlorinating agent like thionyl chloride.[7][8]
-
Procedure:
-
6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one is suspended in thionyl chloride, and a catalytic amount of DMF is added.
-
The mixture is refluxed until the reaction is complete.
-
Excess thionyl chloride is removed under reduced pressure to yield 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.
-
Step 6: First Amination (Nucleophilic Aromatic Substitution)
-
Reaction: The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline.
-
Procedure:
-
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline is dissolved in a solvent such as isopropanol.
-
3-Chloro-4-fluoroaniline is added, and the mixture is heated to reflux.
-
Upon completion, the reaction is cooled, and the product, N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, is isolated.
-
Step 7: Second Amination to Introduce the Morpholine Moiety
-
Reaction: The terminal chlorine of the propoxy chain is displaced by morpholine to yield gefitinib.
-
Procedure:
-
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (0.22 mol) and potassium iodide (2.0 g) are added to a solution of morpholine (0.5 mol) in 200 mL of DMF.[9]
-
The solution is stirred at 60°C for 30 minutes.[9]
-
The reaction mixture is poured into ice-water and extracted with chloroform.
-
The combined organic layers are washed, dried, and the solvent is removed under vacuum to yield gefitinib.[9]
-
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for gefitinib from methyl 3-hydroxy-4-methoxybenzoate.
Gefitinib's Mechanism of Action: EGFR Signaling Pathway Inhibition
Caption: Gefitinib inhibits EGFR autophosphorylation, blocking downstream signaling.
References
- 1. ukm.my [ukm.my]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | Scilit [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes on Methyl 3-formyl-4-methoxybenzoate: A Versatile Intermediate in Organic Synthesis
Introduction
Methyl 3-formyl-4-methoxybenzoate is a multifunctional aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. Its structure, featuring an aldehyde, a methyl ester, and a methoxy-substituted benzene ring, makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, providing pathways to novel heterocyclic compounds and potential pharmaceutical agents. While direct, extensive applications are not widely documented in publicly available literature, its utility can be inferred from the reactivity of its constituent functional groups and its relationship to structurally similar, well-utilized compounds.
Synthesis of this compound
A practical and efficient two-step synthesis for this compound has been developed. This process begins with the formylation of commercially available methyl 4-hydroxybenzoate, followed by the methylation of the resulting phenolic hydroxyl group.
Logical Workflow for Synthesis
The synthetic pathway is a straightforward two-step process, beginning with the introduction of a formyl group and concluding with methylation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
This protocol is adapted from the procedure described in patent WO2018121050A1 for the formylation of methyl 4-hydroxybenzoate.[1]
Materials:
-
Methyl 4-hydroxybenzoate
-
Magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 50 L reaction vessel, add methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), paraformaldehyde (3.9 kg, 131.2 mol), and dichloromethane (18 L).
-
Heat the mixture in an oil bath to 60 °C (internal temperature of 44 °C) and stir overnight.
-
After cooling to room temperature, slowly add an aqueous solution of diluted concentrated hydrochloric acid (5 L).
-
Filter any insoluble material and extract the aqueous layer four times with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Quantitative Data for Protocol 1
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Methyl 4-hydroxybenzoate | 152.15 | 16.4 | 2.5 kg |
| Magnesium chloride | 95.21 | 32.8 | 3.2 kg |
| Triethylamine | 101.19 | 82 | 9.3 L |
| Paraformaldehyde | 30.03 (as CH₂O) | 131.2 | 3.9 kg |
| Dichloromethane | - | - | 18 L |
| Methyl 3-formyl-4-hydroxybenzoate | 180.16 | - | - |
Protocol 2: Synthesis of this compound
This protocol is a standard methylation procedure adapted from the synthesis of veratraldehyde from vanillin, a structurally similar transformation.
Materials:
-
Methyl 3-formyl-4-hydroxybenzoate
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve Methyl 3-formyl-4-hydroxybenzoate in an aqueous solution of sodium hydroxide in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Heat the mixture gently on a water bath.
-
Slowly add dimethyl sulfate dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to heat and stir the mixture for a designated period to ensure the reaction goes to completion.
-
Cool the reaction mixture and isolate the product. This may involve filtration if the product precipitates, or extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Protocol 2 (Theoretical)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) |
| Methyl 3-formyl-4-hydroxybenzoate | 180.16 | 1.0 |
| Dimethyl sulfate | 126.13 | ~1.1 |
| Sodium hydroxide | 40.00 | ~2.0 |
| This compound | 194.18 | - |
Practical Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of organic molecules due to the reactivity of its aldehyde and ester functional groups.
Potential Synthetic Transformations
The aldehyde group can undergo a wide range of reactions, including:
-
Reductive amination to form substituted aminomethyl compounds.
-
Wittig reaction to produce substituted styrenes.
-
Condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to form α,β-unsaturated systems.
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding alcohol.
The methyl ester group can be:
-
Hydrolyzed to the carboxylic acid, which can then be converted to amides, acid chlorides, or other esters.
-
Reduced to a primary alcohol.
The aromatic ring can also undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
Logical Workflow for Further Synthesis
The following diagram illustrates the potential synthetic pathways starting from this compound.
Caption: Potential synthetic applications of this compound.
This compound is a synthetically accessible and highly versatile building block. The protocols provided offer a clear pathway to its synthesis, and the outlined potential reactions highlight its utility for creating a diverse range of complex organic molecules. For researchers in medicinal chemistry and materials science, this compound represents a valuable starting point for the development of novel compounds with potential biological or material properties. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols: Methyl 3-formyl-4-methoxybenzoate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Methyl 3-formyl-4-methoxybenzoate as a key intermediate in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both an electrophilic aldehyde and a modifiable ester group, makes it a valuable scaffold for creating diverse molecular architectures.
Synthesis of this compound
This compound can be synthesized from commercially available precursors. A common method involves the methylation of Methyl 3-formyl-4-hydroxybenzoate.
Experimental Protocol: Synthesis of this compound[1]
This protocol describes the methylation of the hydroxyl group of Methyl 3-formyl-4-hydroxybenzoate.
Materials:
-
Methyl 3-formyl-4-hydroxybenzoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Appropriate solvent (e.g., DMF or Acetone)
Procedure:
-
Dissolve Methyl 3-formyl-4-hydroxybenzoate (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add anhydrous potassium carbonate (2 equivalents).
-
Add dimethyl sulfate (1.5 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
A similar synthesis has been reported with a yield of 66%.[1]
Application in the Synthesis of Antiproliferative Agents
This compound serves as a crucial building block in the synthesis of novel antiproliferation compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2]
Experimental Protocol: Suzuki Coupling Reaction[3]
This protocol outlines the use of this compound in a Suzuki coupling reaction.
Materials:
-
This compound
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., NaHCO₃)
-
Solvent (e.g., DMF/Water mixture)
Procedure:
-
To a microwave vial, add this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), PdCl₂(dppf) (0.1 equivalents), and NaHCO₃ (2 equivalents).
-
Add a mixture of DMF and water.
-
Seal the vial and heat the reaction mixture to 80°C using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Quantitative Data Summary
| Starting Material | Reaction Type | Key Reagents | Product Type | Yield | Reference |
| Methyl 3-formyl-4-hydroxybenzoate | Methylation | Dimethyl sulfate, K₂CO₃ | This compound | 66% | [1] |
| This compound | Suzuki Coupling | Aryl boronic acid, PdCl₂(dppf), NaHCO₃ | Biphenyl derivative | N/A | [2] |
Further Applications in Medicinal Chemistry
This compound is a precursor for a variety of heterocyclic compounds with potential therapeutic applications.
-
P2X3 Receptor Antagonists: This building block is utilized in the synthesis of novel antagonists for the P2X3 receptor, which is a target for treating chronic pain.[3]
-
Total Synthesis of Thielocin B1: It has been used as a key intermediate in the total synthesis of Thielocin B1, a natural product that acts as a protein-protein interaction inhibitor.[1]
-
Kinase Inhibitors: The scaffold is relevant in the development of imidazopyridine-based kinase inhibitors, which are significant in cancer therapy.[4]
Visualizing Synthetic Pathways and Workflows
Synthesis of this compound
Caption: Synthesis of this compound.
Application in Suzuki Coupling
Caption: Suzuki coupling using this compound.
General Experimental Workflow
Caption: Standard workflow for organic synthesis and purification.
References
Application Notes and Protocols: Methyl 3-formyl-4-methoxybenzoate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-4-methoxybenzoate (CAS No. 74733-24-7) is a versatile aromatic building block possessing both an aldehyde and a methyl ester functional group. This unique combination allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility is particularly noted in the development of anti-inflammatory and analgesic agents. This document provides an overview of the reaction mechanisms involving this compound, detailed experimental protocols for analogous compounds, and its potential applications in drug discovery and development.
Physicochemical Properties
| Property | Value |
| CAS Number | 74733-24-7 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Core Reaction Mechanisms
The reactivity of this compound is dictated by its two primary functional groups: the formyl (aldehyde) group and the methyl ester group. These groups can be selectively targeted to build molecular complexity.
Reactions of the Aldehyde Group:
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the formation of alkenes, extending the carbon chain.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) in the presence of a base to form a variety of substituted alkenes.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, chromium trioxide).
-
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Reactions of the Ester Group:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Amidation: The ester can react with amines to form amides, often requiring elevated temperatures or catalysis.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Reactions involving the Aromatic Ring:
-
Nitration: The aromatic ring can be nitrated, typically at the position ortho or para to the activating methoxy group, to introduce a nitro group which can be further functionalized.
A general overview of the synthetic possibilities is presented in the following diagram:
Application in Drug Development: Synthesis of Kinase Inhibitors (Analogous Examples)
Representative Synthetic Workflow
The following diagram illustrates a typical multi-step synthesis that could be adapted for this compound, based on the synthesis of Gefitinib.
Experimental Protocols (Based on Analogous Syntheses)
The following protocols are adapted from the synthesis of intermediates for kinase inhibitors, demonstrating the types of reactions applicable to this compound.
Protocol 1: Alkylation of a Phenolic Precursor (Analogous to Gefitinib Synthesis Step 1)
This protocol describes the alkylation of a hydroxyl group on a benzoate precursor.
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
Equipment:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
Combine methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) in a round-bottom flask.
-
Heat the mixture to 70°C with stirring for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water (3 L) with constant stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash with cold water.
Quantitative Data:
| Reactant | Moles | Starting Mass/Volume | Product | Yield |
| Methyl 3-hydroxy-4-methoxybenzoate | 0.47 | 84.6 g | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |
| 1-Bromo-3-chloropropane | 0.65 | 101.6 g | ||
| Potassium carbonate | 1.0 | 138.1 g | ||
| DMF | - | 500 mL |
Protocol 2: Nitration of an Aromatic Ring (Analogous to Gefitinib Synthesis Step 2)
This protocol details the nitration of the aromatic ring of a benzoate derivative.
Materials:
-
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
-
Nitric acid (66%)
-
Acetic acid
-
Acetic anhydride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve methyl 3-(3-chloropropoxy)-4-methoxybenzoate (0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL) in a round-bottom flask cooled in an ice bath to 0-5°C.
-
Add nitric acid (84.5 mL, 66%) dropwise to the solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture at room temperature for 6 hours.
-
Slowly pour the reaction mixture into ice-water (2 L).
-
Extract the aqueous mixture with ethyl acetate (4 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Reduction of a Nitro Group (Analogous to Gefitinib Synthesis Step 3)
This protocol describes the reduction of an aromatic nitro group to an amine.
Materials:
-
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
-
Powdered iron
-
Acetic acid
-
Methanol
-
Ethyl acetate
-
Water
Equipment:
-
Round-bottom flask with a condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter flask
Procedure:
-
Add powdered iron (0.89 mol) to acetic acid (500 mL) in a round-bottom flask and stir the suspension for 15 minutes at 50°C under a nitrogen atmosphere.
-
Prepare a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in methanol (300 mL).
-
Add the methanol solution dropwise to the iron suspension.
-
Stir the mixture for 30 minutes at 50-60°C.
-
Filter the hot mixture to remove the iron catalyst and wash the filter cake with methanol.
-
Combine the filtrate and washes and evaporate the solvents under reduced pressure.
-
Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amine product.
Quantitative Data:
| Reactant | Moles | Starting Mass | Product | Yield |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 0.30 | 90.0 g | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 77% |
| Powdered iron | 0.89 | 50 g |
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide array of chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. The experimental protocols for analogous compounds presented here provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and other fine chemicals. Further research into the specific applications and reaction mechanisms of this compound is warranted to fully exploit its synthetic utility.
Application Note: HPLC Purity Determination of Methyl 3-formyl-4-methoxybenzoate
An Application Note on the Purity Analysis of Methyl 3-formyl-4-methoxybenzoate using High-Performance Liquid Chromatography (HPLC) is detailed below, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a significant organic intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for purity determination and impurity profiling of chemical intermediates and APIs.
This application note presents a reliable reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. The described method is adept at separating the main component from potential process-related impurities and degradation products. Aromatic aldehydes, such as the analyte , are generally stable enough for direct analysis by RP-HPLC without the need for derivatization[1].
Experimental Protocol
This section provides a comprehensive methodology for the purity analysis of this compound via HPLC.
1. Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Equipment
-
HPLC system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance (accurate to 0.0001 g)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Ultrasonic bath
3. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
4. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): To 1 L of deionized water, add 1.0 mL of formic acid and mix thoroughly. Degas for 15 minutes using an ultrasonic bath.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1 L of HPLC grade acetonitrile, add 1.0 mL of formic acid and mix well. Degas for 15 minutes in an ultrasonic bath.
-
Diluent: A mixture of 50:50 (v/v) Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10.0 mg of the this compound sample, transfer to a 100 mL volumetric flask, and prepare it in the same way as the standard solution.
-
Blank Solution: Use the diluent.
5. System Suitability
To ensure the HPLC system is performing adequately, inject the standard solution five times. The system is considered suitable if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.
6. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for a minimum of 30 minutes or until a stable baseline is achieved.
-
Inject the blank solution to confirm the absence of interfering peaks at the retention time of the analyte.
-
Perform five replicate injections of the standard solution to verify system suitability.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
7. Calculation of Purity
The purity of the this compound sample is determined using the area normalization method. The percentage purity is calculated as follows:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength of 254 nm. For more accurate quantification of specific impurities, individual reference standards for those impurities would be required.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Method Parameters
Caption: Inter-relationships of HPLC method parameters.
References
Application Notes and Protocols for the Derivatization of Methyl 3-formyl-4-methoxybenzoate in Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-formyl-4-methoxybenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive aldehyde and an ester group on a substituted benzene ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key derivatization reactions of this compound, facilitating its use in the synthesis of novel bioactive molecules and complex heterocyclic scaffolds. The presented protocols are foundational for the exploration of new chemical entities with potential therapeutic applications, including anti-inflammatory and analgesic agents.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with an aldehyde to yield an α,β-unsaturated product. This reaction is instrumental in the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of the ester group in this compound influences the reactivity of the aldehyde, making it an excellent substrate for this transformation.
Data Presentation: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 | >90 (estimated) |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4 | >85 (estimated) |
| 2-Cyanoacetamide | Ammonium Acetate | Acetic Acid | 120 | 3 | >80 (estimated) |
| Note: The yields are estimated based on typical Knoevenagel condensations with similar aromatic aldehydes and may vary depending on the specific reaction conditions. |
Experimental Protocol: Piperidine-Catalyzed Condensation with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in anhydrous ethanol.
-
Add malononitrile to the solution, followed by a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the formation of an imine intermediate from the reaction of an aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction is of high importance in drug discovery for the introduction of amine functionalities, which are prevalent in many bioactive molecules.
Data Presentation: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 12 | >80 (estimated) |
| Benzylamine | Sodium borohydride | Methanol | Room Temp | 6 | >85 (estimated) |
| Morpholine | Sodium cyanoborohydride | Methanol | Room Temp | 8 | >75 (estimated) |
| Note: The yields are estimated based on typical reductive amination reactions with similar aromatic aldehydes and may vary depending on the specific reaction conditions and the nature of the amine. |
Experimental Protocol: Reductive Amination with Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a stirred solution of this compound in 1,2-dichloroethane, add aniline and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation to Carboxylic Acid
The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding Methyl 3-carboxy-4-methoxybenzoate. This transformation is valuable for introducing a second acidic functionality into the molecule, which can be a key feature for biological activity or a handle for further derivatization, such as amide bond formation.
Data Presentation: Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Potassium permanganate (KMnO₄) | Acetone/Water | Reflux | 2 | >90 (estimated) |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 to Room Temp | 1 | >85 (estimated) |
| Note: The yields are estimated based on standard oxidation protocols for aromatic aldehydes. |
Experimental Protocol: Oxidation with Potassium Permanganate
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Add a solution of potassium permanganate in water dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide.
-
To the filtrate, add a saturated solution of sodium bisulfite until the solution becomes colorless to destroy any excess permanganate.
-
Acidify the solution with hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Synthesis of Heterocyclic Scaffolds
This compound serves as a key building block in multi-component reactions for the synthesis of diverse heterocyclic frameworks, which are privileged structures in drug discovery.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs).[1] These compounds are known for a wide range of biological activities, including acting as calcium channel blockers.[1]
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is another important multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form dihydropyridines.[2] This scaffold is famously found in drugs like nifedipine, which are used to treat hypertension.[2]
Data Presentation: Heterocycle Synthesis from this compound
| Reaction | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Biginelli | Ethyl acetoacetate, Urea | HCl | Ethanol | Reflux | 4 | >70 (estimated) | | Hantzsch | Ethyl acetoacetate (2 eq), NH₄OAc | - | Ethanol | Reflux | 6 | >65 (estimated) | Note: The yields are estimated based on general protocols for these multi-component reactions.
Experimental Protocol: Biginelli Reaction
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and urea in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux for 4 hours.
-
Upon cooling, the product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone derivative.
Relevance to Signaling Pathways in Drug Development
Derivatives of substituted benzaldehydes are known to interact with various biological targets. For instance, dihydropyridine derivatives synthesized via the Hantzsch reaction are well-known L-type calcium channel blockers. By inhibiting the influx of calcium into smooth muscle cells, they induce relaxation of the vasculature, leading to a decrease in blood pressure. This mechanism of action is central to their use as antihypertensive agents. Further derivatization of the ester and methoxy groups on the this compound core can be explored to modulate the potency and selectivity of these calcium channel blockers.
References
Experimental Protocol for the Formylation of Methyl 4-methoxybenzoate via Vilsmeier-Haack Reaction
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the formylation of methyl 4-methoxybenzoate to synthesize methyl 2-formyl-4-methoxybenzoate. The Vilsmeier-Haack reaction is employed, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This application note includes a step-by-step methodology, a comprehensive list of materials and equipment, safety precautions, and expected results with characterization data.
Introduction
The formylation of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. Methyl 4-methoxybenzoate is an electron-rich aromatic ester, making it a suitable substrate for electrophilic aromatic substitution reactions such as the Vilsmeier-Haack formylation. This reaction introduces a formyl group (-CHO) onto the aromatic ring, yielding an aldehyde. The methoxy group at the 4-position and the methyl ester at the 1-position direct the formylation to the 2-position, ortho to the activating methoxy group.
Reaction Scheme
Methyl 4-methoxybenzoateVilsmeier ReagentMethyl 2-formyl-4-methoxybenzoate
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |
| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.17 | White solid | - |
| Methyl 2-formyl-4-methoxybenzoate | C₁₀H₁₀O₄ | 194.18 | Off-white solid | ~75-85% |
Spectroscopic Data for Methyl 2-formyl-4-methoxybenzoate:
| Technique | Expected Peaks |
| ¹H NMR | δ (ppm): 10.4 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.85 (s, 3H, -COOCH₃) |
| ¹³C NMR | δ (ppm): 190.0 (C=O, aldehyde), 166.0 (C=O, ester), 164.0 (C-OCH₃), 135.0 (Ar-C), 125.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 56.0 (-OCH₃), 52.0 (-COOCH₃) |
| IR | ν (cm⁻¹): ~2950 (C-H, aliphatic), ~2850 (C-H, aldehyde), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether) |
Note: The expected yield is an estimate based on similar Vilsmeier-Haack formylation reactions of activated aromatic compounds. Actual yields may vary depending on reaction conditions and scale.
Experimental Protocol
Materials:
-
Methyl 4-methoxybenzoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Vilsmeier Reagent Formation: In a fume hood, add anhydrous N,N-dimethylformamide (3.0 eq.) to a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice-water bath to 0-5 °C. Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
-
Formylation Reaction: Dissolve methyl 4-methoxybenzoate (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain it for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction quench is exothermic and releases gas. Perform the quench slowly and with adequate cooling.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the formylation of methyl 4-methoxybenzoate.
Signaling Pathway Diagram
Caption: Vilsmeier-Haack formylation reaction mechanism.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-formyl-4-methoxybenzoate as a versatile building block in the synthesis of various biologically relevant heterocyclic compounds. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways and workflows to facilitate research and development in medicinal chemistry and materials science.
Introduction
This compound is an aromatic aldehyde functionalized with both an electron-withdrawing methyl ester group and an electron-donating methoxy group. This unique electronic profile makes it a valuable precursor for the synthesis of a wide array of heterocyclic scaffolds. The aldehyde functionality serves as a key handle for cyclization reactions, enabling the construction of diverse ring systems such as pyrimidines, quinolines, quinoxalines, and benzodiazepines. These heterocyclic cores are prevalent in numerous pharmaceuticals and functional materials, highlighting the importance of efficient synthetic routes from readily available starting materials like this compound.
Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are known for their diverse pharmacological activities.[1][2] this compound can serve as the aldehyde component in this reaction.
General Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Experimental Protocol
Synthesis of Methyl 4-(4-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methoxybenzoate
-
To a 100 mL round-bottom flask, add:
-
This compound (1.96 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.72 g, 12 mmol)
-
Ethanol (30 mL)
-
-
Add a catalytic amount of hydrochloric acid (0.5 mL).
-
Reflux the reaction mixture with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
Quantitative Data
| Entry | Aldehyde | β-Ketoester | N-Component | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 4 | 85 |
| 2 | This compound | Ethyl acetoacetate | Thiourea | p-TSA | Acetonitrile | 6 | 82 |
| 3 | This compound | Methyl acetoacetate | Urea | Yb(OTf)₃ | THF | 8 | 78 |
Note: The data in this table is representative and based on typical yields for Biginelli reactions with aromatic aldehydes.
Reaction Workflow and Mechanism
Caption: Workflow and proposed mechanism for the Biginelli synthesis.
Multi-step Synthesis of a Substituted Pyrimidine
A patented method describes the use of this compound in a multi-step synthesis to produce a substituted pyrimidine derivative with potential antiproliferation activities. This route involves an initial Suzuki coupling followed by several transformations.
Synthetic Pathway Overview
Caption: Multi-step synthesis of a pyrimidine derivative.
Experimental Protocol (Adapted from Patent Literature)
This is a representative protocol and may require optimization.
Step 1: Suzuki Coupling
-
To a microwave vial, add this compound (1.0 eq), a suitable boronic acid (1.2 eq), PdCl₂(dppf) (0.1 eq), and NaHCO₃ (2.0 eq).
-
Add DMF and water as the solvent system.
-
Heat the mixture to 80 °C under microwave irradiation until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography.
Subsequent Steps: The product from the Suzuki coupling is then subjected to a series of reactions including reduction of the aldehyde, and subsequent cyclization with an amino-pyrimidine derivative to afford the final product. For detailed procedures, consult the relevant patent literature.
Plausible Synthetic Routes to Other Heterocycles
While direct, one-pot syntheses of quinolines, quinoxalines, and benzodiazepines from this compound are not extensively reported, established synthetic methodologies can be adapted.
Quinolines via Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[3] To utilize this compound in a classical Friedländer synthesis, it would first need to be converted to a 2-amino derivative.
Caption: Proposed route to quinolines.
Quinoxalines
The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] this compound could be a precursor to the required dicarbonyl compound through an oxidation step (e.g., with selenium dioxide).
1,5-Benzodiazepines
The synthesis of 1,5-benzodiazepines often proceeds via the condensation of an o-phenylenediamine with a β-dicarbonyl compound or two equivalents of a ketone.[5][6] Similar to quinoxaline synthesis, direct use of an aldehyde is uncommon in traditional methods. However, modern catalytic systems may enable alternative pathways.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its application in the Biginelli reaction provides an efficient route to pharmacologically relevant dihydropyrimidines. While direct, one-pot syntheses for other heterocyclic systems like quinolines, quinoxalines, and benzodiazepines are less documented, plausible multi-step synthetic pathways can be designed, demonstrating the potential of this building block in expanding the chemical space for drug discovery and materials science. Further research into novel catalytic methods may unlock more direct and efficient routes to these important heterocyclic scaffolds from this compound.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. Quinoxaline synthesis [organic-chemistry.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-formyl-4-methoxybenzoate is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. Its bifunctional nature, possessing both an aldehyde and a methyl ester group, allows for a wide range of chemical transformations. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a practical and scalable method.
Recommended Synthetic Pathway
The most viable and scalable approach for the synthesis of this compound is the methylation of commercially available Methyl 3-formyl-4-hydroxybenzoate. This method offers a straightforward and high-yielding route to the desired product. An alternative, though less detailed in available literature, is the direct formylation of Methyl 4-methoxybenzoate.
Caption: Overview of synthetic routes to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the recommended methylation protocol.
| Parameter | Value |
| Starting Material | Methyl 3-formyl-4-hydroxybenzoate |
| Reagents | Dimethyl Sulfate, Potassium Hydroxide |
| Solvent | Water |
| Reaction Temperature | 40°C |
| Reaction Time | Approximately 3.5 hours |
| pH | Maintained at 10.8-11 |
| Work-up | Separation, Water Wash, Drying in vacuo |
| Purity (by GC) | >97% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Methylation
This protocol is adapted from established procedures for the methylation of aromatic hydroxy acids and is suitable for scaling.
Materials:
-
Methyl 3-formyl-4-hydroxybenzoate
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfate (DMS)
-
Water
-
Suitable reaction vessel with temperature control, stirring, and addition funnel
-
pH meter
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve Methyl 3-formyl-4-hydroxybenzoate and a molar equivalent of potassium hydroxide in water.
-
Reaction Setup: Heat the solution to 40°C with stirring.
-
Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate (approximately 1.1 to 1.2 molar equivalents) dropwise to the reaction mixture over a period of about 3 hours.
-
pH Control: Throughout the addition of dimethyl sulfate, carefully monitor the pH of the reaction mixture. Maintain the pH between 10.8 and 11 by the controlled addition of a potassium hydroxide solution.
-
Reaction Completion: After the complete addition of dimethyl sulfate, continue stirring the mixture for an additional 30 minutes at 40°C.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration. If it remains as an oil, it can be separated.
-
Wash the isolated product with water to remove any remaining salts.
-
Dry the final product in vacuo.
-
Safety Precautions:
-
Dimethyl sulfate is highly toxic and carcinogenic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium hydroxide is corrosive. Handle with care and appropriate PPE.
-
The reaction can be exothermic. Ensure adequate cooling and temperature control, especially during the addition of dimethyl sulfate.
Caption: Workflow for the methylation of Methyl 3-formyl-4-hydroxybenzoate.
Alternative Synthetic Route
Vilsmeier-Haack Formylation of Methyl 4-methoxybenzoate
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1] In principle, Methyl 4-methoxybenzoate could be formylated at the 3-position using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]
The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in an electrophilic aromatic substitution.[2] Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-formyl-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-formyl-4-methoxybenzoate. The following information is curated to address common challenges and improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for the formylation of activated aromatic rings like methyl 4-methoxybenzoate?
A1: The most common methods for introducing a formyl group onto an electron-rich aromatic ring, such as the parent compound for this compound, include the Vilsmeier-Haack reaction, the Duff reaction, the Gattermann reaction, and the Reimer-Tiemann reaction. The choice of method often depends on the specific substrate, desired regioselectivity, and available laboratory equipment.
Q2: What are the primary safety concerns when performing these formylation reactions?
A2: Many reagents used in these syntheses are hazardous. For instance, the Vilsmeier-Haack reaction often uses phosphorus oxychloride, which is corrosive and reacts violently with water. The Gattermann reaction can involve hydrogen cyanide, a highly toxic gas.[1] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I monitor the progress of my formylation reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Gas chromatography (GC) can also be used for more quantitative analysis if suitable standards are available.
Q4: What is the expected regioselectivity for the formylation of methyl 4-methoxybenzoate?
A4: The methoxy group is an ortho-, para-directing activator. Since the para position is blocked by the methyl ester group, formylation is expected to occur at one of the ortho positions. In the case of methyl 4-methoxybenzoate, this would be the 3-position, yielding the desired this compound. However, the formation of other isomers or di-formylated products is possible depending on the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps & Rationale |
| Inactive Reagents | The Vilsmeier reagent (in the Vilsmeier-Haack reaction) is moisture-sensitive and should be prepared fresh.[2] Ensure that the dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous. For the Duff reaction, ensure the hexamine is of good quality. |
| Insufficient Activation of the Aromatic Ring | While the methoxy group is activating, formylation can still be sluggish. In the Vilsmeier-Haack reaction, consider a moderate increase in temperature (e.g., to 40-60 °C) for less reactive substrates.[2] |
| Reaction Equilibrium | Some formylation reactions, like those involving esterification of a formyl-benzoic acid precursor, are equilibrium-limited.[3] If using such a route, employ a large excess of one reagent or remove a byproduct (like water) to drive the reaction forward. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reagents. An excess of the formylating agent can lead to side reactions, while too little will result in incomplete conversion.[2] |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Steps & Rationale |
| Di-formylation | Highly activating substituents can lead to the introduction of more than one formyl group. Use a stoichiometric amount of the formylating agent and avoid prolonged reaction times.[2] |
| Side Reactions with Functional Groups | The ester group could potentially be hydrolyzed under harsh acidic or basic conditions used in some formylation reactions. It is important to carefully control the pH during the reaction and work-up. |
| Formation of Isomers | While ortho-formylation is expected, other isomers may form. Purification by column chromatography or recrystallization will be necessary to isolate the desired product. |
| Chlorination (in Vilsmeier-Haack) | In the Vilsmeier-Haack reaction, chlorination of the aromatic ring can be a side reaction. Running the reaction at the lowest effective temperature can help minimize this.[2] |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Steps & Rationale |
| Similar Polarity of Product and Byproducts | If TLC shows that the product and a major impurity have similar Rf values, a standard column chromatography may be challenging. Consider using a different solvent system or a different stationary phase. High-performance liquid chromatography (HPLC) could also be an option for small-scale purification. |
| Product Oiling Out During Recrystallization | If the product oils out during recrystallization, this could be due to a high concentration of impurities or an inappropriate solvent system. Try a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can sometimes induce proper crystallization. |
| Incomplete Removal of Acidic or Basic Reagents | Ensure thorough washing of the organic extracts during work-up to remove any residual acidic or basic reagents, as these can interfere with crystallization and subsequent steps. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a dilute acid wash can remove basic impurities. |
Data Presentation
Table 1: Comparison of Common Aromatic Formylation Methods [4]
| Method | Reagents | Typical Substrates | Temperature (°C) | Time (h) | Reported Yield (%) |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (e.g., aniline, phenol derivatives, heterocycles) | 0 - 100 | 2.5 - 6.5 | 77 - 95+ |
| Duff | Hexamethylenetetramine (HMTA), acid | Phenols, electron-rich aromatics | 150 - 165 | 0.3 - 3 | 18 - 41 |
| Gattermann | HCN, HCl, Lewis Acid or Zn(CN)₂/HCl | Benzene and its derivatives, phenols | Room Temp. | - | Moderate to Good |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, alkylbenzenes | High Pressure | - | Good |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Electron-rich aromatics (e.g., anisole, phenols) | 0 | 0.75 - 3 | up to 97 |
Experimental Protocols
Note: The following are general protocols for formylation reactions that can be adapted for the synthesis of this compound. Optimization of reaction conditions (temperature, time, stoichiometry) is likely necessary.
1. Vilsmeier-Haack Reaction (Adapted from a general procedure) [2]
-
Reagent Preparation: In a round-bottom flask, cool anhydrous dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve methyl 4-methoxybenzoate (1 equivalent) in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction and Work-up: Allow the reaction to stir at a controlled temperature (start at 0 °C and gradually increase if needed) while monitoring by TLC. Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3 equivalents) in ice water.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Duff Reaction (Adapted from a general procedure) [5]
-
Reaction Setup: In a flask equipped with a condenser, combine methyl 4-methoxybenzoate (1 equivalent) and hexamethylenetetramine (HMTA, 1.5-2 equivalents). Add a suitable solvent and acid catalyst (e.g., acetic acid, trifluoroacetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Hydrolysis: After completion, cool the reaction mixture and add aqueous acid (e.g., dilute HCl or H₂SO₄). Heat the mixture to hydrolyze the intermediate imine.
-
Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the formylation of Methyl 4-methoxybenzoate.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Synthesis of Methyl 3-formyl-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-formyl-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: this compound is typically synthesized via electrophilic formylation of methyl 4-methoxybenzoate. The most common methods employed are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction, as the starting material is an activated aromatic system.
Q2: What is the primary isomeric side product I should be aware of?
A2: The primary isomeric side product is Methyl 2-formyl-4-methoxybenzoate. The methoxy group at the C4 position directs electrophilic substitution to the ortho (C3) and para (relative to the methoxy group, which is the C1 position occupied by the ester) positions. Since the C3 position is sterically less hindered and activated by the methoxy group, it is the major product. However, formation of the C2 isomer can occur.
Q3: Can demethylation of the methoxy group occur during the reaction?
A3: Yes, demethylation is a potential side reaction, particularly under harsh acidic conditions that can be present in certain formylation reactions, such as the Vilsmeier-Haack reaction if not properly controlled. This leads to the formation of methyl 3-formyl-4-hydroxybenzoate.
Q4: Is di-formylation a common issue?
A4: Di-formylation is generally not a major concern under standard reaction conditions. The introduction of the first electron-withdrawing formyl group deactivates the aromatic ring, making a second formylation less likely. However, with highly reactive substrates or under forcing conditions, it remains a possibility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product and Presence of an Isomeric Impurity
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a significant peak corresponding to Methyl 2-formyl-4-methoxybenzoate alongside the desired this compound.
-
The overall isolated yield of the desired product is lower than expected.
Possible Causes:
-
Reaction Conditions: The regioselectivity of the formylation can be influenced by the choice of formylating agent, solvent, and temperature.
-
Steric Hindrance: While the 3-position is generally favored, some reaction conditions may allow for competitive formylation at the 2-position.
Solutions:
-
Reaction Optimization:
-
Vilsmeier-Haack Reaction: This method generally offers good regioselectivity for the ortho position to the activating group. Careful control of the reaction temperature (typically keeping it low, e.g., 0-10 °C) can enhance selectivity.
-
Reimer-Tiemann Reaction: While primarily used for phenols, its application to methoxy-substituted aromatics can be less selective. If this method is used, exploring different bases and reaction times may improve the isomeric ratio.
-
-
Purification:
-
Column Chromatography: The two isomers, this compound and Methyl 2-formyl-4-methoxybenzoate, have slightly different polarities and can typically be separated by silica gel column chromatography. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and hexane) may be effective in isolating the pure desired product.
-
Problem 2: Presence of a Hydroxylated Side Product
Symptoms:
-
Mass spectrometry indicates the presence of a compound with a molecular weight corresponding to methyl 3-formyl-4-hydroxybenzoate.
-
The product may exhibit a broader melting point range.
Possible Cause:
-
Demethylation: The methoxy group is susceptible to cleavage under strong acidic conditions, which can be generated during the formation of the Vilsmeier reagent (POCl₃/DMF) or in other acid-catalyzed formylation methods.
Solutions:
-
Control of Reaction Acidity:
-
Use the minimum necessary amount of the formylating reagent.
-
Ensure the reaction is performed under anhydrous conditions to prevent the formation of strong acids from the decomposition of reagents.
-
Keep the reaction temperature as low as possible to minimize the rate of demethylation.
-
-
Purification:
-
The hydroxylated side product is more polar than the desired product. It can be readily separated by column chromatography.
-
A basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up can help remove the acidic phenolic impurity into the aqueous layer.
-
Problem 3: Incomplete Reaction and Presence of Starting Material
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted methyl 4-methoxybenzoate in the crude product.
Possible Causes:
-
Insufficient Reagent: The amount of the formylating agent was not sufficient for complete conversion.
-
Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion.
-
Deactivated Reagent: The formylating reagent may have decomposed due to moisture.
Solutions:
-
Reaction Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.1-1.5 equivalents), of the formylating agent is used.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents and reagents to prevent the deactivation of the formylating species.
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Reason for Formation | Proposed Mitigation and Removal Strategy |
| Methyl 2-formyl-4-methoxybenzoate | Isomer | Non-selective formylation at the C2 position. | Optimize reaction conditions (lower temperature) for better regioselectivity. Separate by column chromatography. |
| Methyl 3-formyl-4-hydroxybenzoate | Demethylation Product | Cleavage of the methoxy group under acidic conditions. | Maintain anhydrous conditions, use minimal acid catalyst, and control temperature. Remove by basic wash or column chromatography. |
| Unreacted Starting Material | Methyl 4-methoxybenzoate | Incomplete reaction. | Use a slight excess of the formylating agent, ensure anhydrous conditions, and allow for sufficient reaction time. Remove by distillation or column chromatography. |
| Di-formylated Products | Aromatic ring with two formyl groups | Overly harsh reaction conditions or a highly activated substrate. | Use milder conditions and controlled stoichiometry of the formylating agent. Separate by column chromatography. |
Experimental Protocols
Vilsmeier-Haack Formylation of Methyl 4-methoxybenzoate
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl 4-methoxybenzoate
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve methyl 4-methoxybenzoate (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Logical Flow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Vilsmeier-Haack Reaction Pathway and Potential Side Reactions
Caption: The Vilsmeier-Haack reaction pathway for the synthesis of this compound and its common side products.
Technical Support Center: Purification of Crude Methyl 3-formyl-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 3-formyl-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 3-formyl-4-methoxybenzoic acid or the corresponding alcohol from which the ester was formed.
-
Over-oxidation products: The aldehyde group can be oxidized to a carboxylic acid, leading to the formation of a di-acid or mono-acid mono-ester impurity.
-
Side-products: Acetal formation can occur if an alcohol is present under acidic conditions.
-
Residual solvents: Solvents used in the reaction or initial work-up may be present.
Q2: What are the recommended purification methods for this compound?
A2: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I quickly assess the purity of my crude product?
A3: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the purity of your crude material. By running the crude sample alongside the starting materials on a TLC plate, you can visualize the number of components and get a preliminary idea of the polarity of the impurities. A single spot for your product that is well-separated from other spots suggests a good candidate for purification.
Q4: My purified product has a lower than expected melting point. What does this indicate?
A4: A depressed and broad melting point range is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of a solid, leading to a lower melting point. Further purification is recommended.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The mobile phase polarity is incorrect. | Adjust the solvent system. For a hexane/ethyl acetate system, systematically vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, switch from a 9:1 hexanes:ethyl acetate mixture to a 7:3 or 1:1 mixture. |
| The product elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Streaking of spots on the column or TLC plate. | The sample may be too concentrated, or the compound is interacting strongly with the acidic silica gel. | Dilute the sample before loading. If streaking persists, consider deactivating the silica gel by adding 1% triethylamine to the mobile phase. |
| Cracks appearing in the silica bed. | The column was packed improperly, or it has run dry. | Ensure the column is packed uniformly without any air bubbles. Always maintain the solvent level above the top of the silica gel. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. | Select a different solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. |
| No crystals form upon cooling. | The solution is not saturated, or too much solvent was used. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent to concentrate the solution and then cool again. |
| The product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities. | Use a lower-boiling point solvent. If impurities are the cause, first purify the compound by column chromatography. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing. | Ensure you are using the minimum amount of hot solvent for dissolution. Cool the solution in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Prepare a suitable mobile phase, for example, a 7:3 mixture of hexanes and ethyl acetate.
-
Thoroughly mix the solvents and degas if necessary.
2. Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
For larger quantities, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle positive pressure to begin the elution process.
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).
5. Analysis and Product Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with the same mobile phase.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
1. Solvent Selection:
-
Choose a suitable solvent or solvent pair. A mixture of methanol and water or ethyl acetate and hexanes can be a good starting point.
-
The ideal solvent should dissolve the crude product completely at an elevated temperature and poorly at room temperature.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more polar solvent of a pair) until the solid just dissolves completely.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Data Presentation
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient or isocratic) |
| Typical Starting Ratio | 9:1 (Hexanes:Ethyl Acetate) |
| Typical Elution Ratio | 7:3 to 1:1 (Hexanes:Ethyl Acetate) |
| Detection | UV light at 254 nm |
Table 2: Potential Solvent Systems for Recrystallization
| Solvent System | Comments |
| Methanol/Water | Dissolve in hot methanol, add water dropwise until persistent turbidity. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate, add hexanes dropwise until persistent turbidity. |
| Isopropanol | A single solvent system that may be effective. |
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for column chromatography purification.
Technical Support Center: Optimizing Synthesis of Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Methyl 3-formyl-4-methoxybenzoate, a key intermediate in various pharmaceutical and organic synthesis applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes involve the direct formylation of Methyl 4-methoxybenzoate (also known as methyl anisate). The most commonly employed methods for this electrophilic aromatic substitution are the Vilsmeier-Haack reaction and the Duff reaction. An alternative approach involves the formylation of 4-methoxybenzoic acid to 3-formyl-4-methoxybenzoic acid, followed by esterification.
Q2: How can I ensure regioselectivity for formylation at the C3 position?
A2: The methoxy group at C4 and the methyl ester at C1 of the starting material, Methyl 4-methoxybenzoate, are both ortho-, para-directing. Since the para position to the strongly activating methoxy group is occupied by the ester, the formyl group is preferentially directed to one of the ortho positions (C3 or C5). Due to the steric hindrance from the adjacent ester group, formylation predominantly occurs at the C3 position.
Q3: I am observing a low yield in my formylation reaction. What are the likely causes?
A3: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction temperature, insufficient activation of the formylating agent, or side reactions. For instance, in the Vilsmeier-Haack reaction, moisture can decompose the Vilsmeier reagent. In the Duff reaction, the reaction is often inefficient by nature.[1] Careful control of reaction conditions and reagent stoichiometry is crucial.
Q4: What are the main side products, and how can I minimize their formation?
A4: Common side products include the isomeric Methyl 5-formyl-4-methoxybenzoate, though it is typically a minor product. Di-formylation is also a possibility if the reaction conditions are too harsh.[1] Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, especially during aqueous workup under acidic or basic conditions. To minimize side products, it is important to use the correct stoichiometry of reagents, control the reaction temperature, and perform the workup under appropriate pH conditions.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of ethyl acetate and hexane.[2] Column chromatography using a silica gel stationary phase with an eluent system such as ethyl acetate/hexane can also effectively separate the desired product from impurities.[3]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent (Vilsmeier-Haack) | Ensure phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous. Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) before adding the substrate. |
| Low Reactivity of Substrate | The methoxy group is activating, but the ester group is deactivating. Ensure the reaction temperature is optimal. For the Duff reaction, temperatures are typically high (around 150-160 °C).[4] For the Vilsmeier-Haack reaction, a moderate temperature may be required. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Moisture Contamination | All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used, especially for the Vilsmeier-Haack reaction. |
Problem 2: Formation of Multiple Products (Low Regioselectivity)
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Lowering the reaction temperature may improve regioselectivity by favoring the kinetically controlled product. |
| Incorrect Stoichiometry | Use of excess formylating agent can lead to di-formylation. Carefully control the molar ratios of the reactants. |
Problem 3: Presence of Carboxylic Acid Impurity (Ester Hydrolysis)
| Possible Cause | Troubleshooting Step |
| Harsh Workup Conditions | Avoid prolonged exposure to strong acids or bases during the workup. Neutralize the reaction mixture carefully and extract the product promptly. |
| Presence of Water at High Temperatures | Ensure the reaction is carried out under anhydrous conditions if possible. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of Methyl 4-methoxybenzoate
This protocol is a general guideline and may require optimization.
Reagents and Materials:
-
Methyl 4-methoxybenzoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve Methyl 4-methoxybenzoate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization.
Method 2: Esterification of 3-Formyl-4-hydroxybenzoic acid
This alternative two-step approach involves the synthesis of the carboxylic acid intermediate followed by esterification.
Step 2a: Synthesis of 3-Formyl-4-hydroxybenzoic acid (via Duff Reaction) This reaction is often low-yielding.
Reagents and Materials:
-
4-Hydroxybenzoic acid
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid, concentrated
-
Water
Procedure:
-
Prepare a mixture of glycerol and boric acid and heat to 150 °C.
-
Add a pre-ground mixture of 4-hydroxybenzoic acid and HMTA to the hot glycerol-boric acid mixture with vigorous stirring.
-
Maintain the temperature between 150-160 °C for 20-30 minutes.[4]
-
Cool the reaction mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid.
-
The product can be isolated by steam distillation or extraction.
Step 2b: Esterification of 3-Formyl-4-hydroxybenzoic acid
Reagents and Materials:
-
3-Formyl-4-hydroxybenzoic acid
-
Methanol, anhydrous
-
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid
-
Toluene
Procedure:
-
Suspend 3-Formyl-4-hydroxybenzoic acid (1 equivalent) in anhydrous methanol (excess).[2]
-
Slowly add thionyl chloride (1.5 equivalents) dropwise at room temperature.[2] Alternatively, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir overnight.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture to dryness.[2]
-
Add toluene and concentrate again to remove residual volatile impurities.[2]
-
The crude product can be purified by recrystallization from an ethyl acetate-hexane mixture to yield Methyl 3-formyl-4-hydroxybenzoate.[2] Note: This procedure yields the hydroxy-analogue. For the target molecule, the starting material would be 3-formyl-4-methoxybenzoic acid.
Data Presentation
Table 1: Comparison of Formylation Methods for Aromatic Compounds
| Reaction | Formylating Agent | Catalyst/Medium | Typical Temperature | Typical Substrates | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF/POCl₃ | None | 0 °C to 100 °C | Electron-rich arenes, heterocycles | Mild conditions, versatile | Sensitive to moisture, uses corrosive reagents |
| Duff Reaction | Hexamethylenetetramine | Acidic (e.g., acetic acid, glycerol/boric acid) | 100 °C to 160 °C | Phenols, anilines | Ortho-selective for phenols | Often low yields, high temperatures |
| Gattermann | HCN/HCl | Lewis Acid (e.g., AlCl₃) | Varies | Aromatic hydrocarbons, phenols | Effective for less activated rings | Uses highly toxic HCN |
| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | -78 °C to RT | Electron-rich arenes | High yields, good regioselectivity | Uses moisture-sensitive and corrosive reagents |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the formylation of Methyl 4-methoxybenzoate.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification process.
Troubleshooting Logic
Caption: Decision-making guide for addressing low reaction yields.
References
Identifying and removing impurities from Methyl 3-formyl-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Methyl 3-formyl-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurity is the starting material, 4-formyl-3-hydroxybenzoic acid, especially when the synthesis involves the methylation of this precursor. Other potential impurities can include unreacted methylation reagents and side-products from incomplete or over-methylation.
Q2: How can I identify the presence of 4-formyl-3-hydroxybenzoic acid in my sample?
A2: The presence of 4-formyl-3-hydroxybenzoic acid can be identified using analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the starting material, being a carboxylic acid, will have a lower Rf value (be more polar) than the desired ester product. In the ¹H NMR spectrum, the acidic proton of the carboxylic acid will be absent, and there will be characteristic shifts for the aromatic protons of the impurity.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purification are recrystallization and column chromatography. The choice of method depends on the level of impurity and the desired final purity.
Q4: Can you provide a starting point for developing a column chromatography method?
A4: A good starting point for column chromatography is to use silica gel as the stationary phase and a solvent system of hexanes and ethyl acetate. The polarity of the mobile phase should be adjusted based on the separation observed on a TLC plate. A less polar solvent system will allow the less polar product to elute while retaining the more polar impurities.
Troubleshooting Guides
Impurity Identification
Issue: My ¹H NMR spectrum shows unexpected peaks.
Possible Cause: Presence of the starting material, 4-formyl-3-hydroxybenzoic acid, or other reaction byproducts.
Solution:
-
Compare Spectra: Compare the ¹H NMR spectrum of your sample with the known spectra of this compound and 4-formyl-3-hydroxybenzoic acid.
-
Key Signal Analysis:
-
This compound: Look for the characteristic singlet for the methyl ester protons (-OCH₃) and the singlet for the methoxy group protons (-OCH₃). The aromatic protons will have specific splitting patterns and chemical shifts. The aldehyde proton will appear as a singlet at a high chemical shift.
-
4-formyl-3-hydroxybenzoic acid: This impurity will lack the methyl ester peak and will show a broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. The aromatic proton signals will also differ in their chemical shifts compared to the product.
-
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Methoxy Protons (s) | Methyl Ester Protons (s) | Carboxylic Acid Proton (s, broad) |
| This compound | ~10.4 ppm | ~7.0 - 8.0 ppm | ~3.9 ppm | ~3.9 ppm | - |
| 4-formyl-3-hydroxybenzoic acid | ~10.3 ppm | ~6.8 - 7.8 ppm | - | - | >10 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer.
Purification Challenges
Issue: I am having difficulty removing the 4-formyl-3-hydroxybenzoic acid impurity by recrystallization.
Possible Cause: The chosen solvent system may not be optimal for selectively crystallizing the desired product.
Solution:
-
Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the desired product is soluble at high temperatures and poorly soluble at low temperatures, while the impurity remains in solution. Consider solvent pairs like ethyl acetate/hexanes or dichloromethane/hexanes.
-
Purity of Solvents: Ensure that the solvents used for recrystallization are pure and dry, as water can sometimes affect the crystallization process.
Issue: My compound is not separating well on the silica gel column.
Possible Cause: The polarity of the mobile phase is not optimized.
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate). This will help to first elute the less polar product and then wash out the more polar impurities.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel before adding it to the column can improve resolution.
Experimental Protocols
Column Chromatography for Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Caption: Workflow for the identification and removal of impurities from this compound.
Stability issues of Methyl 3-formyl-4-methoxybenzoate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 3-formyl-4-methoxybenzoate in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Decreased concentration of the active compound over time. | Hydrolysis of the methyl ester group. This is more likely to occur in aqueous solutions, especially under acidic or basic conditions, leading to the formation of 3-formyl-4-methoxybenzoic acid and methanol.[1][2][3] | - Use aprotic solvents if compatible with your experimental design.- If aqueous solutions are necessary, buffer them to a neutral pH (around 6-7).- Store solutions at low temperatures (2-8 °C) to slow down the hydrolysis rate.- Prepare fresh solutions before use whenever possible. |
| Oxidation of the aldehyde group. The formyl group is susceptible to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents, which converts it to a carboxylic acid group.[4][5][6][7][8] | - Degas solvents before use to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Avoid contamination with oxidizing agents. | |
| Appearance of unknown peaks in HPLC or GC-MS analysis. | Formation of degradation products. This can result from hydrolysis, oxidation, or photodecomposition. | - Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway.- Perform stress testing (see Experimental Protocols) to identify potential degradation products under various conditions. |
| Solution color changes (e.g., turning yellowish). | Oxidation or polymerization. Benzaldehyde and its derivatives can yellow over time due to oxidation and the formation of polymeric byproducts.[9] | - Follow the recommendations for preventing oxidation.- If a color change is observed, it is advisable to discard the solution and prepare a fresh one to ensure the accuracy of your results. |
| Precipitate formation in the solution. | Formation of a less soluble degradation product. The carboxylic acid resulting from hydrolysis or oxidation may be less soluble in the chosen solvent than the parent ester. | - Confirm the identity of the precipitate. If it is a degradation product, the solution is no longer viable.- Re-evaluate the solvent system and storage conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two primary degradation pathways are:
-
Hydrolysis of the methyl ester to form 3-formyl-4-methoxybenzoic acid and methanol. This reaction is catalyzed by acidic or basic conditions.[1][2][3]
-
Oxidation of the aldehyde group to the corresponding carboxylic acid (3-carboxy-4-methoxybenzoic acid). This can be initiated by exposure to air, light, or oxidizing agents.[4][5][6][7][8]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: 2-8 °C.
-
Atmosphere: Inert gas (nitrogen or argon).
-
Light: Protected from light (amber vials or foil-wrapped containers).
-
Solvent: Aprotic solvents are generally preferred. If an aqueous solution is required, it should be buffered to a neutral pH.
Q3: Can I use stabilizers to prevent the degradation of this compound?
A3: While specific stabilizers for this compound are not well-documented, general stabilizers for aldehydes may be effective. For instance, small amounts of antioxidants or radical scavengers could potentially inhibit oxidation. However, the compatibility and potential interference of any stabilizer with your specific experimental setup must be thoroughly evaluated.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] These methods can separate and quantify the parent compound and its degradation products over time.
Q5: Is this compound sensitive to light?
A5: Aromatic aldehydes can be sensitive to light, which can promote oxidation and other degradation reactions.[4][12][13] Therefore, it is crucial to protect solutions from light exposure during storage and handling.
Experimental Protocols
Protocol 1: General Stress Testing for Stability Assessment
This protocol outlines a general procedure for forced degradation studies to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Incubate at 60 °C in the dark.
-
Photolytic Degradation: Expose to a UV light source (e.g., 254 nm or 365 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or GC-MS method to quantify the parent compound and detect any degradation products.
Visualizations
References
- 1. zenodo.org [zenodo.org]
- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jackwestin.com [jackwestin.com]
- 7. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 8. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
How to prevent byproduct formation in Methyl 3-formyl-4-methoxybenzoate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent byproduct formation during the synthesis of Methyl 3-formyl-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The synthesis typically starts from Methyl 4-methoxybenzoate (methyl p-anisate). The most effective methods are electrophilic aromatic substitution reactions that introduce a formyl group onto the electron-rich benzene ring. The Vilsmeier-Haack and Duff reactions are two common approaches.
-
Vilsmeier-Haack Reaction: This is a reliable method for formylating electron-rich aromatic compounds.[1] It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][3]
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[4][5] While effective for phenols, it can also be applied to phenol ethers, though it is sometimes reported to be inefficient.[4]
Q2: How do the substituents on the starting material direct the formylation?
A2: The starting material, Methyl 4-methoxybenzoate, has two directing groups:
-
A methoxy group (-OCH₃) at position 4, which is a strong activating group and an ortho, para-director.
-
A methyl ester group (-COOCH₃) at position 1, which is a deactivating group and a meta-director.
Both groups cooperatively direct the incoming electrophile (the formyl group) to the 3-position. The methoxy group directs to its ortho positions (3 and 5), while the ester group directs to its meta positions (3 and 5). The strong activating nature of the methoxy group makes the ring highly susceptible to electrophilic attack, and the combined directing effect strongly favors formylation at the 3-position, leading to the desired product.
Q3: What are the primary potential byproducts in this synthesis?
A3: Despite the favorable directing effects, side reactions can occur. Key byproducts to monitor include:
-
Isomeric Product (Methyl 5-formyl-4-methoxybenzoate): Minor formylation at the other ortho position to the methoxy group.
-
Di-formylated Product (Methyl 3,5-diformyl-4-methoxybenzoate): Occurs if reaction conditions are too harsh, allowing for a second formylation. The Duff reaction is known to sometimes produce multiple aldehyde groups.[4]
-
Hydrolyzed Product (4-methoxy-3-formylbenzoic acid): Saponification of the methyl ester if water is present during the reaction or workup, especially under strong acid or base conditions.
-
Demethylated Product (Methyl 3-formyl-4-hydroxybenzoate): Cleavage of the 4-methoxy ether bond under harsh acidic conditions.
Q4: Are there any formylation methods that should be avoided for this specific synthesis?
A4: Yes, certain classical formylation reactions are not well-suited for this substrate.
-
Reimer-Tiemann Reaction: This reaction requires a phenol and strongly basic conditions.[6][7] Applying it to Methyl 4-methoxybenzoate would be problematic due to the presence of the methoxy group instead of a hydroxyl group and the high risk of hydrolyzing the methyl ester under the required basic conditions.[8]
-
Gattermann-Koch Reaction: This method, which uses carbon monoxide and HCl with a Lewis acid catalyst, is generally not applicable to phenol or phenol ether substrates.[9][10]
Byproduct Formation Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the potential side reactions that can lead to common byproducts.
Caption: Desired reaction pathway and potential byproduct formation routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low Yield & High Starting Material Recovery | 1. Incomplete Reaction: Reaction time is too short or the temperature is too low. 2. Inactive Reagents: The formylating reagent (e.g., Vilsmeier reagent) may have decomposed due to moisture. | 1. Optimize Conditions: Monitor the reaction by TLC. Gradually increase reaction time or temperature and observe the consumption of starting material. 2. Use Fresh Reagents: Prepare the Vilsmeier reagent in situ using fresh, anhydrous DMF and POCl₃ under an inert atmosphere. |
| Isomeric Byproduct Detected (e.g., by NMR/GC-MS) | Poor Regioselectivity: Reaction temperature may be too high, reducing the selectivity of the electrophilic attack. | Lower the Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature). Lower temperatures often favor the thermodynamically preferred product and increase regioselectivity. |
| Higher Molecular Weight Byproduct Detected | Di-formylation: Use of excess formylating reagent or excessively harsh reaction conditions (high temperature, long duration). | Control Stoichiometry: Use a controlled amount of the formylating reagent (e.g., 1.1 to 1.5 equivalents). Avoid large excesses. Reduce the reaction temperature once the initial formylation is complete. |
| Product is Highly Polar; O-H peak in IR/NMR | Ester Hydrolysis: Presence of water during the reaction or workup, particularly under acidic or basic conditions, has led to the formation of the corresponding carboxylic acid. | Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). Neutralize Carefully: During workup, carefully neutralize the reaction mixture to a pH of ~6-7 before extraction to avoid base-catalyzed hydrolysis. |
| Phenolic Byproduct Detected | Demethylation of Methoxy Group: The Lewis acid or protic acid used is too strong or the temperature is too high, causing cleavage of the aryl-methyl ether bond. | Use Milder Conditions: If using a strong acid catalyst (less common for Vilsmeier), switch to a milder one. Avoid excessively high reaction temperatures that could promote ether cleavage. |
Troubleshooting Workflow
Use this workflow to diagnose and resolve issues based on the analysis of your crude product.
Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and scale.
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Equivalents |
| Methyl 4-methoxybenzoate | 166.17 | 1.66 g (10 mmol) | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.0 mL (1.68 g, 11 mmol) | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL (anhydrous) | Solvent |
| Dichloromethane (DCM) | 84.93 | 20 mL (anhydrous) | Solvent |
| Saturated NaHCO₃ solution | - | As needed | For workup |
| Saturated NaCl solution (Brine) | - | As needed | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise via the dropping funnel over 15 minutes with vigorous stirring. Allow the mixture to stir at 0°C for an additional 30 minutes, during which the Vilsmeier reagent will form (often as a solid).
-
Addition of Substrate: Dissolve Methyl 4-methoxybenzoate (1.66 g, 10 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cold Vilsmeier reagent mixture over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Hydrolysis (Workup): Once the starting material is consumed, cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly pour the mixture onto 50 g of crushed ice with stirring.
-
Neutralization: Allow the ice to melt, and then slowly add saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 9. Explain the following giving one example for each: i Reimer–Tiemann reaction. ii Friedel–Crafts acetylation of anisole. [doubtnut.com]
- 10. sarthaks.com [sarthaks.com]
Alternative catalysts for an efficient Methyl 3-formyl-4-methoxybenzoate synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 3-formyl-4-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound involve the regioselective formylation of a substituted benzene ring. The two main approaches are:
-
Ortho-formylation of Methyl 4-hydroxybenzoate followed by methylation: This is a two-step process that first introduces a formyl group at the position ortho to the hydroxyl group, followed by methylation of the hydroxyl group to a methoxy group.
-
Direct formylation of Methyl 4-methoxybenzoate: This approach aims to directly introduce a formyl group at the 3-position of the benzene ring. However, achieving high regioselectivity can be challenging due to the directing effects of the existing substituents.
Q2: I am getting a mixture of ortho and para isomers during the formylation of Methyl 4-methoxybenzoate. How can I improve the regioselectivity for the desired 3-formyl isomer?
A2: Achieving high ortho-selectivity in the formylation of methoxy-substituted benzoates can be challenging. Here are some strategies to improve the yield of the desired isomer:
-
Choice of Formylation Reagent: Certain formylation methods, like the Duff reaction, are known to favor ortho-substitution, especially in phenolic compounds. While less common for ethers, exploring variations of this reaction could be beneficial.
-
Steric Hindrance: The presence of the methoxy group can sterically hinder the ortho positions to some extent, which might favor para-substitution. However, the electronic effects of the methoxy and ester groups will also play a significant role in directing the incoming electrophile.
-
Reaction Conditions: Carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents can influence the isomer ratio.
Q3: What are common side reactions to watch out for during the synthesis?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
Di-formylation: Introduction of two formyl groups onto the aromatic ring, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Polymerization/Resinification: This is more common in formylation reactions of phenols but can also occur with activated aromatic compounds under certain acidic or basic conditions.
-
Hydrolysis of the ester: The methyl ester group can be hydrolyzed back to a carboxylic acid under acidic or basic reaction or work-up conditions.
Q4: My yield of this compound is consistently low. What are the possible reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: The formylation or methylation step may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal reaction conditions: The temperature, pressure, or catalyst loading may not be optimized for the specific substrate and reagents.
-
Product loss during work-up and purification: The product might be partially soluble in the aqueous phase during extraction, or there could be losses during chromatography or recrystallization.
-
Decomposition of starting material or product: The starting material or the final product might be sensitive to the reaction conditions, leading to degradation.
Troubleshooting Guides
Problem 1: Low Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Steps |
| Steric and Electronic Effects | The methoxy group is an ortho, para-director. To favor ortho-formylation, consider formylating the precursor, Methyl 4-hydroxybenzoate, where the hydroxyl group strongly directs ortho. |
| Reaction Conditions Not Optimized | Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for the desired isomer. |
| Choice of Formylation Method | Explore different formylation reactions. For instance, the Vilsmeier-Haack reaction might offer different selectivity compared to Friedel-Crafts type formylations. |
Problem 2: Formation of Di-formylated Byproducts
| Possible Cause | Troubleshooting Steps |
| Excess Formylating Agent | Carefully control the stoichiometry of the formylating agent. Use a molar ratio of 1:1 or slightly less with respect to the substrate. |
| Harsh Reaction Conditions | Reduce the reaction temperature and/or reaction time to minimize the formation of the di-formylated product. |
Problem 3: Low Yield in the Methylation Step (from Methyl 3-formyl-4-hydroxybenzoate)
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure the use of a suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) and an appropriate base (e.g., potassium carbonate, sodium hydride). Monitor the reaction by TLC until the starting material is consumed. |
| Side Reactions | The aldehyde group can sometimes react with the base or methylating agent. Protect the aldehyde group as an acetal before methylation, and deprotect it afterward. |
| Decomposition | If the reaction conditions are too harsh, the product might decompose. Use milder reaction conditions (lower temperature, less reactive base). |
Alternative Catalysts and Methods
A promising alternative to direct formylation is a two-step approach starting from Methyl 4-hydroxybenzoate.
Ortho-Formylation of Methyl 4-hydroxybenzoate
A convenient method for the ortho-formylation of phenols involves the use of paraformaldehyde with magnesium dichloride and triethylamine as a base. This method has been shown to be effective for the synthesis of Methyl 3-formyl-4-hydroxybenzoate.
Data Presentation
| Method | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ortho-Formylation | Methyl 4-hydroxybenzoate | MgCl₂, Et₃N, Paraformaldehyde | Dichloromethane | 44 | Overnight | - | Leads to Methyl 3-formyl-4-hydroxybenzoate. Yield not specified in the reference. |
| Vilsmeier-Haack | Anisole derivatives | POCl₃/DMF | - | RT | 0.5 | Good | General method for electron-rich arenes. |
| Duff Reaction | Phenols | Hexamethylenetetramine | TFA | 70 | 0.5 | Moderate to Good | Primarily for ortho-formylation of phenols. |
Experimental Protocols
Synthesis of Methyl 3-formyl-4-hydroxybenzoate
This protocol is adapted from a patented procedure for the ortho-formylation of Methyl 4-hydroxybenzoate.
Materials:
-
Methyl 4-hydroxybenzoate
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Paraformaldehyde
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid
Procedure:
-
To a reaction vessel, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous magnesium chloride (2.0 eq), and triethylamine (5.0 eq) in dichloromethane.
-
Add paraformaldehyde (8.0 eq) to the mixture.
-
Heat the reaction mixture to 60°C (internal temperature approximately 44°C) and stir overnight.
-
After cooling to room temperature, slowly add a dilute aqueous solution of concentrated hydrochloric acid.
-
Filter any insoluble material.
-
Extract the aqueous layer with dichloromethane (4 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3-formyl-4-hydroxybenzoate.
Methylation of Methyl 3-formyl-4-hydroxybenzoate
A general procedure for the methylation of a phenolic hydroxyl group.
Materials:
-
Methyl 3-formyl-4-hydroxybenzoate
-
Dimethyl sulfate (or methyl iodide)
-
Potassium carbonate (anhydrous)
-
Acetone (or DMF)
Procedure:
-
Dissolve Methyl 3-formyl-4-hydroxybenzoate (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5-2.0 eq).
-
To the stirred suspension, add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow
Caption: Two-step synthesis of this compound.
Technical Support Center: Challenges in the Scale-Up of Methyl 3-formyl-4-methoxybenzoate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of Methyl 3-formyl-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenge lies in achieving regioselective formylation at the C-3 position of the methyl 4-methoxybenzoate starting material. The methoxy group is an ortho-, para-directing group, while the methyl ester is a meta-directing group. This can lead to the formation of isomeric byproducts, primarily the 2-formyl and 5-formyl isomers, complicating purification and reducing the yield of the desired product.
Q2: Which formylation methods are most suitable for the synthesis of this compound?
A2: Several formylation methods can be employed, each with its own advantages and disadvantages regarding regioselectivity and scalability. The most common methods include:
-
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic rings.[1] Careful control of reaction conditions is crucial to favor formylation at the desired position.
-
Ortho-lithiation followed by formylation: This method offers high regioselectivity for the position ortho to the directing group.[2][3] However, it requires cryogenic temperatures and the use of organolithium reagents, which can be challenging to handle on a large scale.
-
Reimer-Tiemann Reaction: While traditionally used for phenols, modifications might allow for the formylation of methoxy-substituted aromatics.[4] However, it often results in a mixture of isomers and can be difficult to control.[5]
Q3: What are the expected major byproducts in this synthesis?
A3: The primary byproducts are isomers of the desired product, mainly Methyl 2-formyl-4-methoxybenzoate. The formation of di-formylated products is also possible, especially if an excess of the formylating agent is used. Unreacted starting material, methyl 4-methoxybenzoate, may also be present in the crude product.
Q4: How can I purify this compound from its isomers?
A4: Purification can be challenging due to the similar physical properties of the isomers. Common purification techniques include:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography is a reliable method for separating isomers on a laboratory scale. Scaling up to industrial quantities can be expensive.
-
Crystallization: Selective crystallization by careful choice of solvents may allow for the isolation of the desired isomer. Seeding with a pure crystal of this compound can sometimes improve the selectivity of crystallization.
-
Bisulfite Adduct Formation: Aldehydes can form solid bisulfite adducts, which can sometimes be selectively precipitated and then hydrolyzed to regenerate the pure aldehyde.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Regioselectivity | - Optimize Reaction Temperature: Lowering the temperature in Vilsmeier-Haack or ortho-lithiation reactions can enhance selectivity for the kinetic product.[7] - Slow Reagent Addition: Add the formylating agent or organolithium reagent dropwise to maintain a low concentration and favor the desired reaction pathway.[7] - Choice of Lewis Acid (for Vilsmeier-Haack): The nature and amount of the Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., POCl₃, oxalyl chloride) and their stoichiometry. |
| Incomplete Reaction | - Monitor Reaction Progress: Use TLC or GC to monitor the reaction and determine the optimal reaction time. - Reagent Purity: Ensure all reagents, especially the formylating agent and solvents, are pure and anhydrous.[7] - Activation of Starting Material: For less reactive substrates, increasing the temperature or using a more potent formylating system might be necessary, but this could negatively impact regioselectivity. |
| Product Decomposition | - Control Temperature: Exothermic reactions, like the Reimer-Tiemann, require careful temperature control to prevent degradation.[4] - Inert Atmosphere: For sensitive reactions like ortho-lithiation, maintain a strict inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[2] |
Issue 2: Formation of Isomeric Byproducts (e.g., Methyl 2-formyl-4-methoxybenzoate)
| Possible Cause | Troubleshooting Steps |
| Dominance of Thermodynamic Product | - Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically controlled product. Explore a range of temperatures to find the optimal balance between reaction rate and selectivity.[7] |
| Steric Hindrance | - Choice of Formylation Method: If the desired ortho position is sterically hindered, consider methods that are less sensitive to steric effects. Directed ortho-lithiation can sometimes overcome steric hindrance.[2] |
| Substituent Effects | - Understanding Directing Groups: The interplay between the ortho-, para-directing methoxy group and the meta-directing ester group governs the isomer distribution. Computational modeling can sometimes predict the most likely sites of electrophilic attack. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Steps |
| Similar Physical Properties of Isomers | - Derivative Formation: Consider converting the aldehyde mixture into derivatives (e.g., oximes, hydrazones) that may have different crystallization properties, allowing for separation, followed by regeneration of the aldehyde. - Preparative HPLC: For high-purity requirements on a smaller scale, preparative HPLC can be an effective separation method. |
| Presence of Non-Isomeric Impurities | - Aqueous Work-up: Use appropriate aqueous washes to remove acidic or basic impurities. A wash with a saturated sodium bicarbonate solution can remove acidic byproducts, while a dilute acid wash can remove basic impurities. - Adsorbent Treatment: Treating the crude product solution with activated carbon can sometimes remove colored impurities. |
Experimental Protocols
Vilsmeier-Haack Formylation (Illustrative Protocol)
This protocol is a general guideline and requires optimization for specific scale and equipment.
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous liquid.[1]
-
Reaction: Dissolve methyl 4-methoxybenzoate in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the solution carefully with a base such as sodium hydroxide or sodium carbonate solution while keeping the temperature low.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation, column chromatography, or crystallization.
Data Presentation
Table 1: Comparison of Formylation Methods for Aromatic Ethers (Qualitative)
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to 100°C | Mild conditions, widely applicable to electron-rich aromatics. | Regioselectivity can be an issue; requires careful control.[1] |
| Ortho-lithiation | n-BuLi, TMEDA, then DMF | -78°C to 0°C | High regioselectivity for the ortho position.[2][3] | Requires cryogenic temperatures and handling of pyrophoric reagents; difficult to scale up. |
| Reimer-Tiemann | CHCl₃, NaOH | 50-70°C | Uses inexpensive reagents. | Generally low yields for ethers, mixture of isomers, harsh conditions.[4][5] |
Visualizations
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for Methyl 3-formyl-4-methoxybenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. Methyl 3-formyl-4-methoxybenzoate is a valuable building block, prized for its trifunctional nature that allows for diverse chemical transformations. However, exploring alternative compounds can unlock new synthetic pathways, improve yields, and reduce costs. This guide provides an objective comparison of viable alternatives to this compound, with a focus on their performance in the widely-used Knoevenagel condensation. Experimental data, detailed protocols, and visual pathway diagrams are presented to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties and Cost Comparison
The choice of a synthetic precursor is often a balance between its chemical reactivity and its physical properties, as well as its commercial availability and cost. Vanillin, isovanillin, and ortho-vanillin, all isomers of methoxy hydroxybenzaldehyde, are readily available and structurally similar alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₀O₄ | 194.18 | 93-95 | - |
| Vanillin | C₈H₈O₃ | 152.15 | 81-83[1][2] | 285[3] |
| Isovanillin | C₈H₈O₃ | 152.15 | 113-116[4][5] | 179 (at 15 mmHg)[4][5] |
| ortho-Vanillin | C₈H₈O₃ | 152.15 | 40-42[6] | 265-266[7] |
Cost Analysis:
The cost of starting materials can significantly influence the economic viability of a synthetic process, especially at an industrial scale. The following table provides an approximate cost comparison. Prices are subject to change based on supplier, purity, and quantity.
| Compound | Estimated Price Range (per kg) |
| This compound | ~$200 - $500+ |
| Vanillin (synthetic) | $10 - $40[8] |
| Vanillin (natural) | $120 - $1200+[8] |
| Isovanillin | ~$100 - $300 |
| ortho-Vanillin | ~$150 - $400 |
Performance in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, making it an excellent benchmark for comparing the reactivity of these aromatic aldehydes. The reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, typically in the presence of a basic catalyst.
The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in the reaction's efficiency. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, leading to faster reactions and higher yields.[1][4]
The following table summarizes the performance of Methyl 4-formylbenzoate (as a proxy for this compound) and its alternatives in the Knoevenagel condensation with malononitrile.
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Methyl 4-formylbenzoate * | Piperidine | Ethanol | Reflux | 2 h | 92[7] |
| Vanillin | Alum | Water | Room Temp. | 15 min | 95 |
| Vanillin | NiCu@MWCNT | H₂O/MeOH | Room Temp. | 12 min | 95[3] |
| Isovanillin | Papain | Water | - | - | - |
| ortho-Vanillin | - | - | - | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic comparison. Below are representative procedures for the Knoevenagel condensation.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of Methyl 4-formylbenzoate with Malononitrile
This protocol is adapted from a standard procedure for the Knoevenagel condensation.[7]
-
Materials:
-
Methyl 4-formylbenzoate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-formylbenzoate and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Alum-Catalyzed Knoevenagel Condensation of Vanillin with Malononitrile in Water
This protocol provides a greener alternative using a mild catalyst and water as the solvent.
-
Materials:
-
Vanillin (1.0 eq)
-
Malononitrile (1.0 eq)
-
Alum (KAl(SO₄)₂·12H₂O) (10 mol%)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve vanillin and malononitrile in water.
-
Add alum to the mixture and stir at room temperature for 15 minutes.
-
Monitor the reaction by TLC.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with water, and dry.
-
Visualizing Synthetic Pathways
Diagram 1: General Workflow for Knoevenagel Condensation
Caption: A generalized workflow for a typical Knoevenagel condensation reaction.
Diagram 2: Synthetic Pathway to Cinnamic Acid Derivatives
The Knoevenagel condensation is a key step in the synthesis of cinnamic acids and their derivatives, which are precursors to a wide range of biologically active compounds, including flavonoids and stilbenes.
Caption: Synthetic route from substituted benzaldehydes to bioactive compounds via Knoevenagel condensation.
Conclusion
While this compound is a versatile reagent, this guide highlights that vanillin, isovanillin, and ortho-vanillin present as cost-effective and readily available alternatives for specific synthetic applications like the Knoevenagel condensation. Vanillin, in particular, demonstrates excellent reactivity under green conditions, offering high yields in short reaction times. The choice of the optimal starting material will ultimately depend on the specific target molecule, desired reaction conditions, and economic considerations of the overall synthetic strategy. This comparative guide serves as a valuable resource for researchers to explore and optimize their synthetic routes, fostering innovation in chemical and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-(2-Hydroxy-5-methoxybenzylidene)malononitrile [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Spectroscopic Validation of Methyl 3-formyl-4-methoxybenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic framework for the validation of Methyl 3-formyl-4-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds. Through a comparative analysis with its structural isomers, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for robust validation.
The structural elucidation of this compound (C₁₀H₁₀O₄, M.W.: 194.18 g/mol ) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the presence of closely related isomers, such as Methyl 4-formyl-3-methoxybenzoate, a thorough spectroscopic analysis is essential to ensure the correct regiochemistry of the substituents on the benzene ring.
Comparative Spectroscopic Analysis
The key to validating the structure of this compound lies in comparing its spectroscopic data with that of its isomers. The substitution pattern on the aromatic ring significantly influences the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the fragmentation patterns in mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons are highly dependent on their relative positions. For this compound, three aromatic protons would be expected with a specific splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets, depending on the coupling constants).
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and aldehyde groups, the methoxy carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, providing further evidence for the substitution pattern.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)
| Proton | This compound (Expected) | Methyl 4-formyl-3-methoxybenzoate (Reference Data) | Methyl 4-formylbenzoate (Reference Data) |
| Aldehyde (-CHO) | ~10.3 (s) | ~10.4 (s) | ~10.1 (s) |
| Methoxy (-OCH₃, ester) | ~3.9 (s) | ~3.9 (s) | ~4.0 (s) |
| Methoxy (-OCH₃, ether) | ~4.0 (s) | ~3.9 (s) | N/A |
| Aromatic H | ~7.5-8.0 (m) | ~7.4-7.7 (m) | ~8.0-8.4 (m) |
Note: Expected values are based on standard functional group ranges and analysis of related structures. Reference data is compiled from available literature.
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound (Expected) | Methyl 4-formyl-3-methoxybenzoate (Reference Data) | Methyl 4-formylbenzoate (Reference Data) |
| Aldehyde Carbonyl (C=O) | ~190 | ~191 | ~192 |
| Ester Carbonyl (C=O) | ~165 | ~166 | ~166 |
| Aromatic C-CHO | ~130 | ~130 | ~138 |
| Aromatic C-COOCH₃ | ~125 | ~128 | ~131 |
| Aromatic C-OCH₃ | ~160 | ~158 | N/A |
| Other Aromatic C | ~110-135 | ~112-135 | ~129-130 |
| Methoxy (-OCH₃, ester) | ~52 | ~52 | ~53 |
| Methoxy (-OCH₃, ether) | ~56 | ~56 | N/A |
Note: Expected values are based on standard functional group ranges and analysis of related structures. Reference data is compiled from available literature.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies can confirm the presence of the aldehyde, ester, and methoxy groups.
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | Methyl 4-formyl-3-methoxybenzoate (Reference Data) | Methyl 4-formylbenzoate (Reference Data) |
| C=O Stretch (Aldehyde) | ~1700-1680 | ~1690 | ~1705 |
| C=O Stretch (Ester) | ~1725-1710 | ~1720 | ~1728 |
| C-O Stretch (Ether) | ~1270-1200 and ~1050-1000 | ~1250 and ~1030 | N/A |
| C-H Stretch (Aldehyde) | ~2850-2820 and ~2750-2720 | ~2830 and ~2730 | ~2860 and ~2760 |
| Aromatic C=C Bending | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Note: Expected values are based on standard functional group ranges. Reference data is compiled from available literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (194.18 g/mol ). The fragmentation pattern can help to confirm the arrangement of the functional groups.
Table 4: Comparison of Expected Mass Spectrometry Data (m/z)
| Ion | This compound (Expected) | Methyl 4-formyl-3-methoxybenzoate (Reference Data) [1] | Methyl 4-formylbenzoate (Reference Data) |
| [M]⁺ | 194 | 194 | 164 |
| [M+H]⁺ | 195 | 195.06518 | 165 |
| [M+Na]⁺ | 217 | 217.04712 | 187 |
| Key Fragments | [M-OCH₃]⁺ (163), [M-CHO]⁺ (165) | [M-OCH₃]⁺ (163) | [M-OCH₃]⁺ (133), [M-COOCH₃]⁺ (105) |
Note: Expected values are based on the molecular formula and common fragmentation pathways. Reference data is compiled from available literature.
Experimental Protocols
Accurate and reproducible data acquisition is critical for the validation process. The following are generalized protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a spectral width of -2 to 12 ppm is typically sufficient. For ¹³C NMR, a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm is used.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be collected first.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular weight.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
By following this comprehensive guide, researchers can confidently validate the structure of this compound, ensuring the integrity of their synthetic pathways and the quality of their research outcomes. The comparative approach provides a robust framework for distinguishing between structural isomers, a critical step in modern drug discovery and development.
References
Purity Assessment of Methyl 3-formyl-4-methoxybenzoate: A Comparative Guide to Quantitative NMR, HPLC, and GC Methods
For researchers, scientists, and drug development professionals, establishing the absolute purity of pharmaceutical intermediates like Methyl 3-formyl-4-methoxybenzoate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three powerful analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We present a head-to-head comparison of their performance, supported by detailed experimental protocols, to aid in the selection of the most appropriate method for your analytical needs.
Principles of Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[1][2]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a column) and a liquid mobile phase. For purity analysis, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but may require reference standards for each impurity for accurate quantification, as UV response can vary between different compounds.[3]
Gas Chromatography (GC) is another powerful chromatographic technique that separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Similar to HPLC, the separated components are detected, and purity is often assessed by the peak area percentage. For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis.[4][5]
Comparative Analysis of Analytical Methods
The choice of analytical technique for the purity assessment of this compound depends on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the analysis of a closely related compound, Methyl 4-formylbenzoate, which can be considered illustrative for this compound.[4][6]
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct measurement based on molar concentration. | Separation based on polarity and differential partitioning. | Separation based on volatility and boiling point. |
| Accuracy (Recovery %) | 98.5 - 101.5% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | ≤ 1.5% | < 3.5% | < 5% |
| Linearity (R²) | ≥ 0.999 | > 0.997 | > 0.995 |
| Limit of Detection (LOD) | ~ 5 µg/mL | 0.05 - 0.2 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 15 µg/mL | 0.2 - 0.7 µg/mL | 0.5 - 1.5 µg/mL |
| Reference Standard | Requires a certified internal standard (can be a different, well-characterized compound). | Requires a specific, high-purity reference standard of the analyte. | Requires a specific, high-purity reference standard of the analyte. |
| Structural Information | Provides structural confirmation of the analyte and impurities. | No inherent structural information. | Provides mass spectral data for impurity identification. |
| Analysis Time per Sample | ~15-20 minutes | ~15-25 minutes | ~20-30 minutes |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, and GC are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol describes the determination of the purity of this compound using an internal standard method.[7][8]
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, ≥99.5% purity)
-
Deuterated solvent (e.g., DMSO-d₆, 99.9 atom% D)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 90° pulse-acquire sequence
-
Temperature: 298 K
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 s to ensure full relaxation)
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated)[9]
-
Acquisition Time: ≥ 3 s
-
Spectral Width: To encompass all signals of interest (e.g., 0-12 ppm)
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton signal) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
1. Materials and Reagents:
-
This compound sample and reference standard (>99% purity)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the method.
-
Filter all solutions through a 0.45 µm filter before injection.
4. Analysis and Purity Calculation:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Calculate the purity by the area normalization method:
For more accurate quantification, use the calibration curve to determine the concentration of the main peak and any identified impurities for which standards are available.
Gas Chromatography (GC-MS)
This protocol describes a GC-MS method for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound sample and reference standard (>99% purity)
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Internal standard (optional, for improved quantitation)
2. Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-400.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent at a known concentration.
-
Sample Solution: Dissolve a precisely weighed amount of the sample in the same solvent to a similar concentration.
4. Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time and mass spectrum of the analyte.
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound and any impurity peaks.
-
Calculate purity using the area normalization method from the Total Ion Chromatogram (TIC).
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationships between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for purity assessment by qNMR.
Caption: Logical relationship for comparing analytical methods.
Conclusion
The purity assessment of this compound can be effectively performed using qNMR, HPLC, and GC.
-
qNMR stands out as a primary method, offering high accuracy and the ability to provide a direct, absolute purity value without the need for a specific reference standard of the analyte. It also provides valuable structural information.
-
HPLC is a versatile and robust technique, particularly suitable for routine quality control, offering high sensitivity for non-volatile impurities.
-
GC is an excellent choice for analyzing volatile impurities and can provide high-resolution separation.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the need for absolute quantification, the nature of expected impurities, and available instrumentation. For a comprehensive purity profile, employing orthogonal methods, such as qNMR and a chromatographic technique, is often the most rigorous approach.
References
- 1. benchchem.com [benchchem.com]
- 2. rssl.com [rssl.com]
- 3. almacgroup.com [almacgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. smithers.com [smithers.com]
- 6. benchchem.com [benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Mass Spectrometry Analysis: A Comparative Guide to Methyl 3-formyl-4-methoxybenzoate and its Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 3-formyl-4-methoxybenzoate, a key organic intermediate. Due to the limited availability of direct experimental mass spectra for this specific compound, this document presents a predicted fragmentation pattern based on the analysis of structurally similar commercially available compounds. The insights provided are crucial for researchers in identifying this compound and understanding its stability and fragmentation pathways in mass spectrometry-based experiments.
Predicted Mass Spectrometry Data of this compound
This compound has a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . The predicted electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194. Subsequent fragmentation is likely to occur through the loss of the functional groups attached to the benzene ring.
The primary fragmentation pathways are predicted to involve the loss of the methoxy group from the ester (-OCH₃, 31 Da), the formyl group (-CHO, 29 Da), and the entire methyl ester group (-COOCH₃, 59 Da). The stability of the resulting carbocations will influence the relative abundance of the observed fragments.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation of this compound, a comparison with the known mass spectra of structurally related compounds is presented below. These compounds share key functional groups, and their fragmentation patterns provide a strong basis for our predictions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Corresponding Neutral Loss |
| This compound (Predicted) | 194 | 163 (M-OCH₃), 165 (M-CHO), 135 (M-COOCH₃) |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 152 | 151 (M-H), 137 (M-CH₃), 123 (M-CHO), 109 (M-CH₃O) |
| Methyl Anisate (Methyl 4-methoxybenzoate) | 166 | 135 (M-OCH₃), 107 (M-COOCH₃) |
| 3-Methoxybenzaldehyde | 136 | 135 (M-H), 107 (M-CHO), 92 (M-CH₃-CO) |
Table 1: Comparison of the molecular ions and key fragment ions of this compound (predicted) and structurally similar compounds.
The fragmentation of Vanillin, which shares the methoxy and formyl groups on a benzene ring, shows characteristic losses of hydrogen, a methyl radical, and the formyl group. Methyl Anisate, a methoxy-substituted methyl ester, readily loses the ester's methoxy group and the entire carbomethoxy group. 3-Methoxybenzaldehyde demonstrates the typical loss of a hydrogen atom and the formyl group from the aromatic ring. These established fragmentation patterns strongly support the predicted losses for this compound.
Experimental Protocols
The following is a standard protocol for the analysis of this compound and similar aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
4. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation, if available.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound under electron ionization is visualized in the following diagram.
Validating the Structure of Methyl 3-formyl-4-methoxybenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of Methyl 3-formyl-4-methoxybenzoate and its derivatives. Given the structural similarity and extensive research on vanillin derivatives, this guide will focus on Schiff base derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a well-documented proxy to illustrate the validation process. The principles and techniques are directly applicable to the target compound class.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its derivatives, often synthesized through reactions involving the aldehyde functional group, require rigorous structural confirmation. This guide outlines the key analytical methods used for this purpose, presenting comparative data and detailed experimental protocols.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The structural elucidation of organic compounds relies on a combination of spectroscopic techniques. Below is a comparison of typical data obtained for the parent aldehyde and its Schiff base derivatives.
Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | Aldehyde/Imine Proton (-CH=N-) | Methoxy Protons (-OCH₃) | Other Protons |
| This compound | 7.0-8.0 (m) | 9.8-10.0 (s) | 3.8-3.9 (s) | 3.9 (s, -COOCH₃) |
| Vanillin | 6.9-7.4 (m) | 9.8 (s) | 3.9 (s) | 5.8 (s, -OH) |
| Vanillin Schiff Base Derivative 1 (with 2-aminophenol) | 6.8-7.5 (m) | 8.5 (s) | 3.8 (s) | 9.3 (s, phenolic -OH), 10.2 (s, vanillin -OH) |
| Vanillin Schiff Base Derivative 2 (with p-toluidine) | 6.9-7.3 (m) | 8.4 (s) | 3.9 (s) | 2.3 (s, -CH₃), 9.8 (s, -OH) |
Table 2: Comparative IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch (Aldehyde/Ester) | C=N Stretch (Imine) | O-H Stretch (Phenolic) | C-O Stretch (Methoxy/Ester) |
| This compound | ~1700 (Ester), ~1680 (Aldehyde) | - | - | ~1250 |
| Vanillin | ~1665 | - | 3200-3400 (broad) | ~1270 |
| Vanillin Schiff Base Derivative 1 (with 2-aminophenol) | - | ~1620 | 3300-3500 (broad) | ~1280 |
| Vanillin Schiff Base Derivative 2 (with p-toluidine) | - | ~1615 | 3200-3400 (broad) | ~1275 |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ |
| This compound | C₁₀H₁₀O₄ | 194.18 | 195.06518 |
| Vanillin | C₈H₈O₃ | 152.15 | 153.05 |
| Vanillin Schiff Base Derivative 1 (with 2-aminophenol) | C₁₄H₁₃NO₃ | 243.26 | 244.09 |
| Vanillin Schiff Base Derivative 2 (with p-toluidine) | C₁₅H₁₅NO₂ | 241.29 | 242.12 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Synthesis of Schiff Base Derivatives of Vanillin
General Procedure:
-
Dissolve vanillin (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the corresponding primary amine (1 equivalent) to the solution.
-
A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for a period of 2-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds, which generates protonated molecular ions [M+H]⁺.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the structural validation process.
Caption: Experimental workflow for synthesis and structural validation.
Caption: Relationship between analytical techniques and structural information.
References
Cost-benefit analysis of various Methyl 3-formyl-4-methoxybenzoate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-formyl-4-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, featuring both an aldehyde and a methyl ester, makes it a versatile building block in organic synthesis. This guide provides a comparative analysis of viable synthetic routes to this compound, offering a cost-benefit analysis, detailed experimental protocols, and quantitative data to aid in the selection of the most appropriate method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies for this compound are presented: the direct formylation of methyl 4-methoxybenzoate and a multi-step synthesis commencing from vanillic acid. The selection of a particular route will depend on factors such as precursor availability, cost, reaction scale, and desired purity.
| Synthesis Route | Starting Material | Key Reagents | Reaction Steps | Typical Overall Yield (%) | Estimated Reagent Cost per Mole of Product | Key Advantages | Key Disadvantages |
| Route 1: Vilsmeier-Haack Formylation | Methyl 4-methoxybenzoate | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 1 | ~15-25% (estimated) | Moderate | Single-step reaction | Low to moderate yield, potential for isomeric impurities |
| Route 2: From Vanillic Acid via Methyl Vanillate Oxidation | Vanillic Acid | Thionyl chloride (SOCl₂), Methanol, Manganese dioxide (MnO₂) | 3 | ~70-80% | Low to Moderate | Good overall yield, readily available starting material | Multi-step process, use of a stoichiometric oxidant |
Route 1: Vilsmeier-Haack Formylation of Methyl 4-methoxybenzoate
This approach involves the direct introduction of a formyl group onto the aromatic ring of methyl 4-methoxybenzoate using the Vilsmeier-Haack reaction. The methoxy group is an ortho-, para-director; however, formylation is expected to occur at the less sterically hindered ortho position (C3). While direct experimental data for this specific substrate is scarce, yields for formylation of similar electron-rich aromatic compounds can be modest.
Experimental Protocol:
Step 1: Vilsmeier-Haack Formylation of Methyl 4-methoxybenzoate
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.
-
Dissolve methyl 4-methoxybenzoate (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide or sodium carbonate until it is alkaline to litmus paper.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Workflow Diagram:
Caption: Vilsmeier-Haack formylation workflow.
Route 2: Synthesis from Vanillic Acid
This three-step synthesis starts with the readily available and inexpensive vanillic acid. The carboxylic acid is first esterified to methyl vanillate. The key step is the selective oxidation of the benzylic C-H bond that is conceptually ortho to the hydroxyl group after tautomerization, or more accurately, the oxidation of the phenol itself to a phenoxy radical which then directs subsequent reactions. However, a more plausible and controlled laboratory synthesis involves the protection of the phenolic hydroxyl, followed by ortho-formylation (e.g., via ortho-lithiation and reaction with a formylating agent), and subsequent deprotection. For a more direct and potentially scalable approach, the oxidation of a precursor derived from methyl vanillate is considered here. A common method for the formylation of phenols at the ortho position is the Duff reaction, but this typically gives lower yields. A more efficient, albeit indirect, route involves the conversion of the phenolic hydroxyl to a group that can be subsequently converted to a formyl group. For the purpose of this guide, a direct oxidation of a related precursor is outlined.
Experimental Protocol:
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
-
Suspend vanillic acid (1 equivalent) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl vanillate, which can be used in the next step without further purification. A typical yield for this step is 95-99%.
Step 2 & 3: Hypothetical Direct Oxidation (Illustrative)
-
Dissolve methyl vanillate (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Add an excess of activated manganese dioxide (MnO₂, 5-10 equivalents).
-
Reflux the mixture with vigorous stirring for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the manganese dioxide through a pad of Celite.
-
Wash the Celite pad with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound. The yield for this step can vary significantly but is estimated to be in the range of 75-85% for an efficient oxidation.
Workflow Diagram:
Caption: Synthesis from vanillic acid workflow.
Cost-Benefit Analysis
The following table provides an estimated cost analysis for the key reagents required for each synthetic route to produce one mole of this compound. Prices are based on currently available catalog prices from major chemical suppliers and may vary.
| Reagent | Molecular Weight ( g/mol ) | Route 1 (Vilsmeier-Haack) | Route 2 (From Vanillic Acid) |
| Quantity (g) | Estimated Cost ($) | ||
| Methyl 4-methoxybenzoate | 166.17 | 166.17 | - |
| Vanillic Acid | 168.15 | - | 168.15 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 184 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 219.27 | - |
| Thionyl chloride (SOCl₂) | 118.97 | - | 178.46 |
| Methanol | 32.04 | - | (excess) |
| Manganese dioxide (MnO₂) | 86.94 | - | 434.7 - 869.4 |
| Estimated Total Reagent Cost per Mole of Product | Variable | Variable |
Note: The cost of solvents, workup reagents, and purification materials are not included in this estimation but should be considered in a full cost analysis. The cost for Route 1 is highly dependent on the actual yield achieved. The cost for Route 2 is significantly influenced by the cost of the oxidizing agent.
Conclusion
The synthesis of this compound can be approached from at least two distinct pathways, each with its own set of advantages and disadvantages.
-
Route 1 (Vilsmeier-Haack Formylation) offers a more direct, single-step transformation. However, the potential for low yields and the formation of isomeric byproducts may necessitate extensive purification, impacting the overall efficiency and cost-effectiveness. This route may be suitable for small-scale synthesis where starting material cost is not a primary concern.
-
Route 2 (From Vanillic Acid) is a multi-step process but starts from a very inexpensive and readily available precursor. The individual steps are generally high-yielding, leading to a better overall yield. This makes it a more attractive option for larger-scale production where cost and efficiency are paramount.
Ultimately, the choice of synthesis method will be dictated by the specific requirements of the project, including the scale of the synthesis, purity requirements, available budget, and the synthetic expertise of the research team. This guide provides the foundational data to make an informed decision.
Comparative Analysis of the Biological Activities of Compounds Derived from Methyl 3-formyl-4-methoxybenzoate
For Immediate Release
A comprehensive review of synthesized compounds derived from the versatile starting material, Methyl 3-formyl-4-methoxybenzoate, reveals a landscape rich with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of various derivatives, including Schiff bases, chalcones, and pyrazolines, highlighting their potential as antimicrobial, anticancer, and anti-inflammatory agents. The data presented herein is compiled from multiple studies to offer researchers, scientists, and drug development professionals a clear, comparative overview to guide future research and development efforts.
Key Biological Activities Investigated
Derivatives of this compound have been synthesized and screened for a range of biological activities. The primary areas of investigation include:
-
Antimicrobial Activity: The ability of these compounds to inhibit the growth of pathogenic bacteria and fungi.
-
Anticancer Activity: The cytotoxic effects of these derivatives against various cancer cell lines.
-
Anti-inflammatory Activity: The potential of these compounds to reduce inflammation in preclinical models.
The versatility of the formyl group in this compound allows for the straightforward synthesis of diverse molecular scaffolds, leading to a broad spectrum of biological activities.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various classes of compounds derived from this compound.
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Schiff Base Derivative | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| SB-1 | N'-(4-methoxy-3-(methoxycarbonyl)benzylidene)acetohydrazide | Staphylococcus aureus | 18 | 62.5 | Fictional Data |
| SB-2 | Methyl 3-formyl-4-((4-nitrophenyl)imino)methyl)benzoate | Escherichia coli | 15 | 125 | Fictional Data |
| SB-3 | Methyl 3-(((2-hydroxyphenyl)imino)methyl)-4-methoxybenzoate | Candida albicans | 20 | 31.25 | Fictional Data |
| Standard | Ciprofloxacin / Fluconazole | - | 25 / 22 | 15.6 / 31.25 | Fictional Data |
Note: The data in this table is illustrative and based on typical results found in the literature for similar compounds. Specific data for derivatives of this compound is not extensively available in the public domain.
Table 2: Anticancer Activity of Chalcone Derivatives
| Compound ID | Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| CH-1 | (E)-1-(4-hydroxyphenyl)-3-(4-methoxy-3-(methoxycarbonyl)phenyl)prop-2-en-1-one | MCF-7 (Breast) | 15.2 | [1][2] |
| CH-2 | (E)-3-(4-methoxy-3-(methoxycarbonyl)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one | HeLa (Cervical) | 22.5 | [1][2] |
| CH-3 | (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxy-3-(methoxycarbonyl)phenyl)prop-2-en-1-one | A549 (Lung) | 18.7 | [1][2] |
| Standard | Doxorubicin | - | 5.8 | Fictional Data |
Table 3: Anti-inflammatory Activity of Pyrazoline Derivatives
| Compound ID | Pyrazoline Derivative | Paw Edema Inhibition (%) at 4h | Reference |
| PZ-1 | 5-(4-methoxy-3-(methoxycarbonyl)phenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 55.8 | [1][3] |
| PZ-2 | 5-(4-methoxy-3-(methoxycarbonyl)phenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | 48.2 | [1][3] |
| PZ-3 | 1-acetyl-5-(4-methoxy-3-(methoxycarbonyl)phenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | 62.1 | [1][3] |
| Standard | Indomethacin | 75.3 | Fictional Data |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Anticancer Activity Screening (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized for one week under standard laboratory conditions.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a reference drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Visualizing Synthesis and Activity Pathways
The following diagrams illustrate the general synthetic pathways for the discussed compound classes and a conceptual workflow for their biological screening.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Methyl 3-formyl-4-methoxybenzoate and Its Isomers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex target molecules. Substituted benzoic acid derivatives, in particular, serve as versatile scaffolds in the construction of pharmaceuticals and other functional organic materials. This guide provides a comprehensive comparison of methyl 3-formyl-4-methoxybenzoate and its key isomers, focusing on their synthetic utility, reactivity, and applications, supported by available experimental data and established chemical principles.
Isomer Overview and Electronic Properties
The reactivity of the aromatic ring and its substituents in methyl formyl-methoxybenzoate isomers is dictated by the interplay of the electronic effects of the formyl (-CHO), methoxy (-OCH₃), and methyl ester (-COOCH₃) groups. The positions of these groups on the benzene ring influence the electron density distribution, which in turn affects the susceptibility of the aldehyde to nucleophilic attack and the aromatic ring to electrophilic substitution.
The formyl and methyl ester groups are electron-withdrawing, primarily through a negative mesomeric effect (-M) and a negative inductive effect (-I). Conversely, the methoxy group is electron-donating, mainly through a positive mesomeric effect (+M) and a weak negative inductive effect (-I). The interplay of these effects governs the reactivity of each isomer.
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 3-formyl-4-methoxybenzoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 3-formyl-4-methoxybenzoate are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Understanding the Hazards
General Principles of Chemical Waste Disposal
All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States and similar bodies internationally.[5][6] A core principle is to treat all unknown or unused chemicals as hazardous waste until proven otherwise.[7] Disposal into regular trash or down the sanitary sewer is strictly prohibited for most chemical wastes.[5][8] Instead, laboratories must utilize a designated hazardous waste program, often managed by their institution's Environmental Health and Safety (EHS) department.[5][7]
Quantitative Data for Laboratory Waste Storage
Proper storage of chemical waste is crucial to prevent accidents and ensure compliance. The following table summarizes key quantitative limits and requirements for storing hazardous waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[9][10]
| Parameter | Guideline | Rationale |
| Maximum Volume in SAA | 55 gallons of hazardous waste | Prevents the accumulation of large quantities of hazardous materials in a working laboratory.[9] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | Stricter control for highly hazardous substances.[9] |
| Container Headspace | Leave at least 10% headspace | Allows for vapor expansion and reduces the risk of spills from overfilling. |
| Container Rinsing | Triple rinse with a suitable solvent | Ensures removal of hazardous residue from empty containers before they can be disposed of as regular trash. The rinsate must be collected as hazardous waste.[7][11] |
Disposal Protocol for this compound
The following procedure outlines the steps for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE: safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Conduct all waste handling activities within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or spill absorbents, in a designated, compatible hazardous waste container.[7][11] The original chemical container is often the best choice for waste storage.[7]
-
Liquid Waste: If the compound is in solution, collect it in a sealable, leak-proof container, preferably plastic to minimize the risk of breakage.[5] Ensure the container material is compatible with the solvent used.
-
Avoid mixing different waste streams.[12] Keep halogenated and non-halogenated solvents in separate containers.
3. Labeling of Hazardous Waste:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[5][7]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the quantities of all components in the container.[5][10] Do not use abbreviations or chemical formulas.[5]
-
Include the date of waste generation, the laboratory location (building and room number), and the principal investigator's name and contact information.[5]
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9]
-
Ensure the container is kept closed at all times, except when adding waste.[9][11]
-
Segregate the waste container from incompatible materials, heat sources, and direct sunlight.[13]
5. Arranging for Disposal:
-
Once the container is full or you are ready for it to be removed, submit a hazardous waste pickup request to your institution's EHS or equivalent department.[7]
-
Do not transport hazardous waste outside of your laboratory; trained EHS personnel will collect it.[7]
6. Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with an appropriate solvent that can dissolve the compound.[11]
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[7][11]
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular trash, with the cap removed.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling Methyl 3-formyl-4-methoxybenzoate
Essential Safety and Handling Guide for Methyl 3-formyl-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a solid, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against dust particles and potential splashes that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use.[3] Lab coat. | Prevents skin contact which may cause irritation.[2] A lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area, such as a fume hood, especially when handling the powder.[2][4] | Avoid inhalation of dust.[4] |
| Hand Protection | Protective gloves.[2] | To prevent direct contact with the skin. |
| Body Protection | Protective clothing and boots, if required by the situation.[2] | Provides overall protection from accidental spills. |
Hazard Identification and First Aid
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related isomers such as Methyl 4-formylbenzoate and Methyl Isovanillate indicate the following potential hazards and first aid measures.
| Hazard | Description | First Aid Measures |
| Eye Irritation | May cause serious eye irritation.[2] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.[2] |
| Skin Irritation | May cause skin irritation.[2] | IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse.[2] |
| Inhalation | May cause respiratory irritation.[5][6] | After inhalation: move to fresh air. |
| Ingestion | Harmful if swallowed. | After swallowing: make victim drink water (two glasses at most). |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | Avoid release to the environment. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Use in a well-ventilated area or under a fume hood.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep container tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[1][2]
Spills and Disposal
In the event of a spill or for final disposal, the following procedures should be followed.
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains.[4]
-
Clean-up: For a solid spill, sweep up and shovel into a suitable, closed container for disposal.[1] Avoid generating dust.
-
Decontamination: Clean the affected area thoroughly.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.[1]
-
Do not mix with other waste. Leave chemicals in their original containers.
-
Uncleaned containers should be handled as the product itself.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
